molecular formula C10H11NO3 B1349413 2,3,4-Trimethoxybenzonitrile CAS No. 43020-38-8

2,3,4-Trimethoxybenzonitrile

Cat. No.: B1349413
CAS No.: 43020-38-8
M. Wt: 193.2 g/mol
InChI Key: YCSGHMDKBZNXJC-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzonitrile is a substituted benzonitrile derivative that serves as a valuable synthetic intermediate and building block in organic chemistry research. The presence of both electron-withdrawing nitrile and electron-donating methoxy groups on the benzene ring makes it a versatile precursor for developing more complex molecules, particularly in pharmaceutical and materials science applications . Key Applications: • Pharmaceutical Research: Used as a key intermediate in the synthesis of potential drug candidates. • Liquid Crystals: Serves as a core structure for developing novel liquid crystalline materials, similar to other low-symmetry benzonitrile trimers that exhibit unique mesophase behavior . • Agrochemicals & Materials: Acts as a building block for creating compounds with specific electronic and steric properties. Handling & Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethoxybenzonitrile
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InChI

InChI=1S/C10H11NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YCSGHMDKBZNXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30195635
Record name 2,3,4-Trimethoxybenzonitrile
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Molecular Weight

193.20 g/mol
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CAS No.

43020-38-8
Record name 2,3,4-Trimethoxybenzonitrile
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Record name 2,3,4-Trimethoxybenzonitrile
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Record name 2,3,4-Trimethoxybenzonitrile
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Record name 2,3,4-trimethoxybenzonitrile
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Foundational & Exploratory

2,3,4-Trimethoxybenzonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 43020-38-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2,3,4-Trimethoxybenzonitrile. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its potential biological significance based on the activity of structurally related compounds.

Physicochemical and Spectroscopic Data

This compound is a polysubstituted aromatic compound with a molecular formula of C₁₀H₁₁NO₃.[1][2] It presents as an off-white solid, which can be a faint powder or crystalline in form.[3] Its core structure consists of a benzonitrile unit with three methoxy groups at the 2, 3, and 4 positions of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 43020-38-8[1]
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][2][4]
Appearance Off-white solid[3]
Melting Point 58 °C[4]
Boiling Point 167 °C[4]
Density ~1.178 g/cm³[3]
SMILES COC1=C(OC)C(OC)=C(C=C1)C#N[1]
InChIKey YCSGHMDKBZNXJC-UHFFFAOYSA-N[1]

Table 2: Exemplary Spectroscopic Data (for the related isomer 3,4,5-Trimethoxybenzonitrile)

TechniqueKey Signals
¹H NMR Signals corresponding to methoxy protons and aromatic protons.
¹³C NMR Resonances for the nitrile carbon, aromatic carbons (both substituted and unsubstituted), and methoxy carbons.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

A viable synthetic route to this compound involves a multi-step process starting from pyrogallol. This pathway includes etherification, bromination, and subsequent cyanation.[5] The cyanation of the intermediate, 2,3,4-trimethoxy bromobenzene, is a key step.[5]

G Pyrogallol Pyrogallol Etherification Etherification (e.g., Dimethyl Carbonate) Pyrogallol->Etherification TMB 1,2,3-Trimethoxybenzene Etherification->TMB Bromination Bromination (e.g., NBS) TMB->Bromination TMB_Br 2,3,4-Trimethoxy bromobenzene Bromination->TMB_Br Cyanation Cyanation (e.g., CuCN in DMF) TMB_Br->Cyanation FinalProduct This compound Cyanation->FinalProduct

Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Cyanation

This protocol is based on the cyanation of an aryl bromide, a common method for introducing a nitrile group.[5]

Materials:

  • 2,3,4-trimethoxy bromobenzene

  • Cuprous cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trimethoxy bromobenzene in DMF.

  • Add cuprous cyanide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound. A yield of approximately 69.5% has been reported for this cyanation step.[5]

Chemical Reactivity of this compound

The nitrile group of this compound is a versatile functional handle for further synthetic transformations, including hydrolysis, reduction, and cycloaddition reactions.[6]

Hydrolysis to 2,3,4-Trimethoxybenzoic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid, which is also a valuable pharmaceutical intermediate.[7][8]

Experimental Protocol: Basic Hydrolysis

  • Reflux this compound with an aqueous solution of sodium hydroxide (e.g., 10-20%) for several hours until the reaction is complete (monitored by TLC).[7]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.[7]

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2,3,4-trimethoxybenzoic acid.

Reduction to 2,3,4-Trimethoxybenzylamine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to benzylamine derivatives, which are common pharmacophores.

Experimental Protocol: Reduction with LiAlH₄

  • In a dry flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of this compound in the same solvent to the stirred suspension at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture and quench cautiously by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting solid and wash with ether.

  • Dry the combined organic filtrate over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude 2,3,4-Trimethoxybenzylamine.

  • Purify the product as necessary, for instance, by distillation or conversion to a salt.

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, the trimethoxyphenyl moiety is a key pharmacophore in numerous biologically active compounds, particularly in the field of oncology.[6] Many trimethoxyphenyl-containing molecules are known to act as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][9]

Derivatives of 3,4,5-trimethoxybenzonitrile have been shown to be precursors for potent anticancer agents that inhibit tubulin polymerization and induce apoptosis.[6][10] It is therefore plausible that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents with a similar mechanism of action.

The postulated signaling pathway for such compounds involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. If the cell is unable to satisfy the checkpoint, it will undergo apoptosis, which can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a cascade of caspases.[9]

G cluster_cell Cancer Cell TMP_derivative Trimethoxyphenyl Derivative Tubulin α/β-Tubulin Heterodimers TMP_derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization TMP_derivative->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis CaspaseCascade Caspase Activation Apoptosis->CaspaseCascade

Postulated mechanism of action for trimethoxyphenyl derivatives.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in pharmaceutical and fine chemical synthesis. Its trimethoxyphenyl core suggests that its derivatives may possess interesting biological activities, particularly as potential anticancer agents targeting tubulin polymerization. The synthetic routes and reactions outlined in this guide provide a foundation for further research and development involving this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxybenzonitrile is a substituted aromatic nitrile featuring a benzonitrile core with three methoxy groups at the 2, 3, and 4 positions. As a functionalized organic molecule, it serves as a valuable intermediate and building block in the synthesis of more complex chemical structures.[1] Its utility is primarily found in the fields of medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in the creation of specialty chemicals such as dyes, pigments, and advanced polymers.[1] This technical guide provides a comprehensive overview of its known physicochemical properties, predicted spectroscopic characteristics, detailed synthetic protocols, and essential safety information.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1]
Appearance Off-white solid, powder, or crystalline form[1]
Density ~1.178 g/cm³[1]
Melting Point Data not available (Isomer 3,4,5-: 91-94 °C)[3][4]
Boiling Point Data not available (Isomer 3,4,5-: 180-185 °C/10 mmHg)[3][4]
Solubility Data not available (Likely soluble in polar organic solvents like methanol)[3]

Spectroscopic Data Analysis (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, a predictive analysis of its spectral characteristics can be made.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks / Signals
¹H NMR - Two signals in the aromatic region (~6.8-7.5 ppm), each integrating to 1H, appearing as doublets due to ortho-coupling.- Three distinct singlets in the aliphatic region (~3.8-4.1 ppm), each integrating to 3H, corresponding to the three methoxy groups.
¹³C NMR - Approximately 10 distinct signals are expected.- Nitrile carbon (C≡N) signal around 115-120 ppm.- Six unique aromatic carbon signals, with the three oxygen-substituted carbons appearing downfield (~140-160 ppm).- Three distinct methoxy carbon signals (~55-65 ppm).
FT-IR (cm⁻¹) - C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.- C-O Stretch (Aryl Ether): Strong bands in the 1200-1275 cm⁻¹ region.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic, -OCH₃): Strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).- C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 193.- Key Fragments: Common fragmentation would involve the loss of methyl radicals (CH₃•) leading to peaks at m/z = 178, and subsequent loss of carbon monoxide (CO).

Experimental Protocols

Synthesis of this compound

A robust synthesis of this compound can be achieved via a two-step process starting from the commercially available 1,2,3-trimethoxybenzene. The process involves the formylation of the aromatic ring to yield an aldehyde intermediate, followed by its conversion to the target nitrile.

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction [5][6]

This reaction introduces a formyl group (-CHO) onto the electron-rich aromatic ring of 1,2,3-trimethoxybenzene.

  • Materials:

    • 1,2,3-trimethoxybenzene

    • Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Aqueous alkali solution (e.g., NaOH)

    • Aqueous sodium chloride solution (brine)

    • Water

  • Protocol:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine 1,2,3-trimethoxybenzene and dimethylformamide.

    • Cool the mixture in an ice bath and slowly add phosphorus oxychloride while maintaining a low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-85 °C for several hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction mixture by pouring it into ice water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the combined organic layers successively with water, an aqueous alkali solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,4-trimethoxybenzaldehyde.

    • The crude product can be further purified by column chromatography or crystallization.

Step 2: Conversion of 2,3,4-Trimethoxybenzaldehyde to this compound [7]

This step converts the aldehyde functional group into a nitrile. A common method involves forming an oxime followed by dehydration, though more direct modern methods exist.

  • Materials:

    • 2,3,4-trimethoxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • A suitable base (e.g., sodium acetate or pyridine)

    • A dehydrating agent (e.g., acetic anhydride or a commercial catalyst)

    • Appropriate solvents (e.g., ethanol, toluene)

  • Protocol (General):

    • Dissolve 2,3,4-trimethoxybenzaldehyde in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

    • Heat the mixture to reflux for 1-2 hours to form the corresponding aldoxime.

    • After cooling, isolate the crude aldoxime.

    • Heat the isolated aldoxime with a dehydrating agent, such as acetic anhydride, to induce dehydration to the nitrile.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9]

    • Prepare the sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: [10][11]

    • Ensure the FT-IR spectrometer's sample compartment is clean and collect a background spectrum.

    • For a solid sample, prepare it as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Place the sample in the spectrometer and collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): [12][13]

    • Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Ionize the sample using a standard technique like Electron Ionization (EI) at 70 eV.

    • The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected to generate the mass spectrum.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Nitrile Formation cluster_end Final Product 1_2_3_TMB 1,2,3-Trimethoxybenzene Vilsmeier Vilsmeier-Haack Reaction 1_2_3_TMB->Vilsmeier Reagents1 POCl₃, DMF Reagents1->Vilsmeier Intermediate 2,3,4-Trimethoxy- benzaldehyde Vilsmeier->Intermediate Conversion Oxime Formation & Dehydration Intermediate->Conversion Reagents2 1. NH₂OH·HCl 2. Dehydrating Agent Reagents2->Conversion FinalProduct 2,3,4-Trimethoxy- benzonitrile Conversion->FinalProduct Analysis_Workflow cluster_analysis Spectroscopic Characterization Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification QC Purity Check (TLC, GC, HPLC) Purification->QC PureProduct Pure this compound QC->PureProduct >98% Pure NMR NMR ('H, ¹³C) PureProduct->NMR FTIR FT-IR PureProduct->FTIR MS Mass Spectrometry PureProduct->MS

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-Trimethoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted aromatic nitrile. The presence of three methoxy groups on the benzene ring influences its chemical reactivity and physical properties. It is often utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[1][2][3][4]
Molecular Weight 193.2 g/mol [1][2][3]
CAS Number 43020-38-8[2][3][4]
Appearance Off-white solid, powder or crystalline form[1]
Melting Point 58 °C[2]
Boiling Point 167 °C[2]
Density ~1.178 g/cm³[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can be proprietary, a general and plausible method can be derived from standard organic chemistry transformations. A common route to synthesize aryl nitriles is through the Sandmeyer reaction, starting from the corresponding aniline, or by nucleophilic substitution on an appropriately substituted aryl halide.

A hypothetical protocol for the synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde is outlined below. This represents a common synthetic transformation.

Hypothetical Synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde Oxime

Objective: To convert 2,3,4-Trimethoxybenzaldehyde to this compound via an oxime intermediate.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Acetic anhydride ((CH₃CO)₂O)

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

Step 1: Formation of 2,3,4-Trimethoxybenzaldehyde Oxime

  • In a 250 mL round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Dehydration of the Oxime to the Nitrile

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add the dried 2,3,4-Trimethoxybenzaldehyde oxime.

  • Add an excess of acetic anhydride, which will act as the dehydrating agent.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an ice-water mixture to quench the excess acetic anhydride.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis protocol described above.

G Hypothetical Synthesis of this compound cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration to Nitrile cluster_2 Purification A Dissolve 2,3,4-Trimethoxybenzaldehyde in Ethanol B Add Aqueous Solution of NH2OH·HCl and NaOAc A->B C Reflux Reaction Mixture (1-2 hours) B->C D Precipitate Oxime in Cold Water C->D E Filter and Dry 2,3,4-Trimethoxybenzaldehyde Oxime D->E F Reflux Oxime with Acetic Anhydride (2-3 hours) E->F G Quench Reaction in Ice-Water F->G H Extract Product with Dichloromethane G->H I Wash Organic Layer H->I J Dry and Concentrate Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzonitrile is a polysubstituted aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a benzonitrile core with three methoxy groups, offers a unique combination of electronic and steric properties. The electron-withdrawing nitrile group and the electron-donating methoxy groups make it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key reactions.

Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with a cyano (-C≡N) group at position 1, and methoxy (-OCH₃) groups at positions 2, 3, and 4.

IUPAC Name: this compound[1]

Chemical Formula: C₁₀H₁₁NO₃

Structure:

OCH₃
/
C6H2(OCH₃)₂(CN)
|   |
OCH₃ CN

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 193.2 g/mol [2]
Appearance Off-white solid, faint powder or crystalline form[2]
Density ~1.178 g/cm³[2]
CAS Number 43020-38-8
HS Code 2926909090[2]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding anilines. This protocol describes the synthesis of this compound from 2,3,4-trimethoxyaniline.

Step 1: Diazotization of 2,3,4-Trimethoxyaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,3,4-trimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes to ensure complete formation.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Key Reactions of this compound

1. Hydrolysis to 2,3,4-Trimethoxybenzoic Acid

The nitrile group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

Protocol:

  • In a round-bottom flask, add this compound (1.0 eq) to an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 24 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2,3,4-trimethoxybenzoic acid.

2. Reduction to 2,3,4-Trimethoxybenzylamine

The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.

Protocol:

  • In a high-pressure reaction vessel (autoclave), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture with vigorous stirring to the desired temperature (e.g., 50-80 °C) for several hours until the hydrogen uptake ceases.

  • After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude 2,3,4-trimethoxybenzylamine, which can be further purified by distillation or crystallization of a salt.

Spectroscopic Data

Note: Specific, experimentally verified 1H and 13C NMR data for this compound were not available in the searched literature. The following are predicted chemical shifts based on structure-property relationships and data for similar compounds. Experimental verification is recommended.

Predicted ¹H-NMR (in CDCl₃):

  • δ ~ 7.2-7.5 (d, 1H, Ar-H)

  • δ ~ 6.8-7.1 (d, 1H, Ar-H)

  • δ ~ 3.9-4.1 (s, 9H, 3 x -OCH₃)

Predicted ¹³C-NMR (in CDCl₃):

  • δ ~ 150-160 (Ar-C-O)

  • δ ~ 140-150 (Ar-C-O)

  • δ ~ 120-130 (Ar-C-H)

  • δ ~ 115-125 (Ar-C-H)

  • δ ~ 115-120 (-C≡N)

  • δ ~ 100-110 (Ar-C-CN)

  • δ ~ 55-65 (3 x -OCH₃)

Visualizations

G Synthesis of this compound via Sandmeyer Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_3_4_Trimethoxyaniline 2,3,4-Trimethoxyaniline Diazonium_Salt Diazonium Salt 2_3_4_Trimethoxyaniline->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C 2_3_4_Trimethoxybenzonitrile This compound Diazonium_Salt->2_3_4_Trimethoxybenzonitrile CuCN, NaCN

Caption: Synthetic pathway for this compound.

G Key Reactions of this compound Start This compound Amine 2,3,4-Trimethoxybenzylamine Start->Amine Reduction (e.g., H₂, Raney Ni) Acid 2,3,4-Trimethoxybenzoic Acid Start->Acid Hydrolysis (e.g., NaOH, H₂O, then H⁺)

Caption: Major transformations of this compound.

References

Spectroscopic Profile of 2,3,4-Trimethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trimethoxybenzonitrile (CAS No. 43020-38-8), a key intermediate in organic synthesis. The document details experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear and accessible format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.28d8.81HH-6
6.68d8.81HH-5
4.06s-3HOCH₃ (C-4)
3.92s-3HOCH₃ (C-3)
3.87s-3HOCH₃ (C-2)

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
158.0C-4
155.9C-2
141.9C-3
128.8C-6
116.5CN
107.5C-5
99.2C-1
61.8OCH₃ (C-4)
61.1OCH₃ (C-2)
56.3OCH₃ (C-3)
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation and Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Data Presentation

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (methoxy groups)
~2230-2220StrongC≡N stretch (nitrile)
~1600-1580Medium-StrongAromatic C=C ring stretch
~1500-1400Medium-StrongAromatic C=C ring stretch
~1275-1200StrongAryl-O stretch (asymmetric)
~1100-1000StrongAryl-O stretch (symmetric)
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of dry this compound is finely ground in an agate mortar and pestle.

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar, and the mixture is thoroughly ground and mixed until a fine, homogeneous powder is obtained.

  • The powder mixture is then transferred to a pellet-pressing die.

  • A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Instrumentation and Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Collection: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Data Presentation

Table 4: Predicted Mass Spectrometry (EI-MS) Data for this compound

m/zProposed Fragment IonInterpretation
193[C₁₀H₁₁NO₃]⁺Molecular Ion (M⁺)
178[M - CH₃]⁺Loss of a methyl radical from a methoxy group
163[M - 2CH₃]⁺ or [M - CH₃ - CH₂O]⁺Subsequent loss of another methyl radical or formaldehyde
150[M - CH₃ - CO]⁺Loss of a methyl radical followed by loss of carbon monoxide
122[C₇H₆O₂]⁺Further fragmentation of the aromatic ring
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Acquisition:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading. The injector temperature is set to a value that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-400 is typically scanned to detect the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Structural Elucidation NMR->Data_NMR Data_IR Functional Group ID IR->Data_IR Data_MS Molecular Weight & Fragmentation MS->Data_MS Final_Report Comprehensive Spectroscopic Profile

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 2,3,4-Trimethoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,3,4-trimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a comprehensive framework for its determination.

Introduction to this compound

This compound is a substituted benzonitrile with the chemical formula C₁₀H₁₁NO₃. Its molecular structure, featuring a nitrile group and three methoxy groups on the benzene ring, makes it a valuable building block in organic synthesis. Notably, it serves as a key intermediate in the manufacturing of trimetazidine, an anti-anginal agent, and certain kinase inhibitors. The efficiency of synthetic and purification processes, such as reaction kinetics and crystallization, is highly dependent on the solubility of this compound in various organic solvents.

Quantitative Solubility Data

To facilitate future research and development, the following table has been structured to be populated with experimental data as it is generated. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values.

SolventChemical ClassPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Data to be determined experimentally
e.g., AcetonitrileNitrile5.825
e.g., MethanolAlcohol5.125
e.g., EthanolAlcohol4.325
e.g., IsopropanolAlcohol3.925
e.g., AcetoneKetone5.125
e.g., Ethyl AcetateEster4.425
e.g., DichloromethaneHalogenated3.125
e.g., TolueneAromatic HC2.425
e.g., HeptaneAliphatic HC0.125

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the sedimentation of the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound and the selected solvents before commencing any experimental work.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve (HPLC/UV-Vis) prep_standards->gen_cal_curve analyze_sample Analyze Sample (HPLC/UV-Vis) gen_cal_curve->analyze_sample add_excess Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temp (24-72h) add_excess->equilibrate sediment Sediment Undissolved Solid equilibrate->sediment filter_supernatant Filter Supernatant sediment->filter_supernatant dilute_sample Dilute Filtered Sample filter_supernatant->dilute_sample dilute_sample->analyze_sample calc_solubility Calculate Solubility analyze_sample->calc_solubility

Solubility Determination Workflow

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to 2,3,4-Trimethoxybenzonitrile, a key intermediate in modern chemical and pharmaceutical synthesis.

Physicochemical Properties

This compound is an off-white solid organic compound with the chemical formula C₁₀H₁₁NO₃. It serves as a stable and functional intermediate in the synthesis of a variety of molecules, including active pharmaceutical ingredients (APIs) and dyes.[1]

Melting Point

The melting point of a pure crystalline solid is a critical physical property for its identification and assessment of purity.[2] Below is a summary of the reported melting points for this compound from various sources.

Melting Point (°C)CAS NumberSource
56-5743020-38-8[Source 2]
5843020-38-8[Source 7]
49-5043020-38-8[Source 9]

The slight variation in the reported melting points may be attributed to different experimental conditions or the purity of the samples analyzed. A pure, nonionic, crystalline organic compound typically exhibits a sharp melting point with a narrow range of 0.5-1.0°C. Impurities can lead to a depression and broadening of the melting point range.[3]

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental analytical technique in organic chemistry. The capillary method is a widely used and reliable technique for this purpose.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

Materials and Apparatus
  • This compound sample (finely powdered and dry)[2]

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Mortar and pestle (if sample is not already powdered)[2]

  • Spatula

Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[2] If necessary, gently grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.[2]

    • Press the open end of a capillary tube into the powdered sample on a watch glass or weighing paper.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube.[5] The packed sample height should be approximately 1-2 mm.[3][5]

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[4]

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a fast rate (e.g., 10-20°C per minute) to establish a rough range.[4]

    • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, adjust the heating rate to a slow and steady increase of approximately 1-2°C per minute as the melting point is approached. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of melting). This range is the melting point of the sample.

    • It is good practice to perform at least two careful determinations to ensure consistency.

  • Mixed Melting Point Technique for Identification:

    • To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.

    • An intimate mixture of the unknown compound and an authentic sample of this compound is prepared.

    • The melting point of this mixture is then determined. If there is no depression or broadening of the melting point range compared to the authentic sample, the unknown compound is likely identical.[5] A depression in the melting point indicates that the two substances are different.[5]

Logical Workflow: Synthesis of 2,3,4-Trimethoxybenzoic Acid

While specific signaling pathways for this compound are not extensively documented, its role as a chemical intermediate is well-established. The following diagram illustrates a logical workflow for a potential synthetic application: the hydrolysis of this compound to form 2,3,4-Trimethoxybenzoic Acid. This reaction is a common transformation for the nitrile functional group.

Synthesis_Workflow Start This compound Process Hydrolysis Start->Process Reacts with Reagent Acid or Base Catalyst (e.g., H₂SO₄ or NaOH) + H₂O Reagent->Process Product 2,3,4-Trimethoxybenzoic Acid Process->Product Yields Workup Workup & Purification (e.g., Neutralization, Extraction, Crystallization) Product->Workup Undergoes FinalProduct Pure 2,3,4-Trimethoxybenzoic Acid Workup->FinalProduct Results in

Caption: A logical workflow for the synthesis of 2,3,4-Trimethoxybenzoic Acid.

This guide provides essential technical information for professionals working with this compound. The presented data and protocols are intended to support research, development, and quality control activities in the chemical and pharmaceutical industries.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Trimethoxybenzonitriles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in various isomers of trimethoxybenzonitrile. It explores the electronic influence of the methoxy substituents on the cyano group's behavior in key chemical transformations, including nucleophilic additions, reductions, and cycloadditions. This document serves as a resource for professionals in organic synthesis and medicinal chemistry, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate research and development.

Introduction: The Chemical Landscape of Trimethoxybenzonitriles

Trimethoxybenzonitriles are a class of aromatic compounds featuring a benzonitrile core substituted with three methoxy groups. The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups creates a unique electronic environment that dictates the molecule's reactivity. The nitrile, or cyano, group is a versatile functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, amides, and ketones.[1][2] Its presence in pharmaceutical compounds is significant, often contributing to improved pharmacokinetic properties or acting as a key binding element.[3] Understanding the reactivity of the nitrile group within the trimethoxy-substituted aromatic framework is crucial for designing synthetic routes and developing novel molecular entities.

The reactivity of the nitrile is primarily characterized by the electrophilic nature of its carbon atom, making it a target for nucleophiles.[1][2][4] The three methoxy groups, being strong resonance donors, increase the electron density of the aromatic ring, which can modulate the electrophilicity of the nitrile carbon and profoundly influence the outcomes of various reactions.

Core Reactivity Principles

Electronic Structure of the Nitrile Group

The cyano group (-C≡N) consists of a carbon atom triple-bonded to a nitrogen atom. Due to the high electronegativity of nitrogen, the π-electron density is polarized towards it, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2] A resonance structure can be drawn that places a positive charge on the carbon, further illustrating its electrophilic character.[2] This inherent polarity is the foundation for most of the nitrile group's characteristic reactions.

Influence of Trimethoxy Substituents

Methoxy groups (-OCH₃) are powerful electron-donating groups through resonance, while also exerting a weaker electron-withdrawing inductive effect. In trimethoxybenzonitriles, the net effect is a significant increase in the electron density of the benzene ring. This has two major consequences:

  • Modulation of Nitrile Reactivity: The increased electron density from the ring can slightly reduce the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. However, this effect is often subtle, and the nitrile group retains its susceptibility to strong nucleophiles.

  • Activation of the Aromatic Ring: The ring becomes highly activated towards electrophilic aromatic substitution. The nitrile group itself is a deactivating meta-director, but the combined activating power of three methoxy groups typically overrides this, dictating the position of substitution.[5][6]

G cluster_nitrile Nitrile Group (-C≡N) Reactivity Nitrile Electrophilic Carbon Reactions Primary Reaction Pathways Nitrile->Reactions Attacked by Nucleophiles Hydrolysis Hydrolysis (to Amide/Carboxylic Acid) Reactions->Hydrolysis Reduction Reduction (to Primary Amine) Reactions->Reduction Grignard Grignard Addition (to Ketone) Reactions->Grignard Cycloaddition [3+2] Cycloaddition (to Heterocycles) Reactions->Cycloaddition

Caption: General reactivity pathways of the nitrile group.

Key Chemical Transformations

The nitrile group in trimethoxybenzonitriles undergoes a variety of valuable transformations.

Nucleophilic Addition Reactions

The addition of a nucleophile to the electrophilic nitrile carbon is the most fundamental reaction of this functional group.[4][7]

Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids under either acidic or basic conditions.[2] In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water.[2] This reaction is instrumental in converting trimethoxybenzonitriles to their corresponding benzoic acids, which are important synthetic intermediates.[8][9]

G Nitrile Trimethoxybenzonitrile ProtonatedNitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->ProtonatedNitrile H+ Iminol Iminol Intermediate ProtonatedNitrile->Iminol H2O Attack Amide Amide Intermediate Iminol->Amide Tautomerization Acid Trimethoxybenzoic Acid Amide->Acid H2O, H+, Heat

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3,4,5-Trimethoxybenzonitrile

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxybenzonitrile (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly over crushed ice.

  • Isolation: The resulting precipitate (3,4,5-trimethoxybenzoic acid) is collected by vacuum filtration.

  • Purification: Wash the solid with cold water to remove residual acid and then dry. Recrystallization from ethanol or water can be performed for further purification.

The reduction of nitriles provides a direct route to primary amines. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[2] The reaction involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the nitrile carbon, followed by a second hydride addition to the imine intermediate.[1][10]

Experimental Protocol: LiAlH₄ Reduction of 2,4,6-Trimethoxybenzonitrile

  • Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 2,4,6-trimethoxybenzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension with constant stirring.[10]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using TLC.[10]

  • Work-up (Fieser Method): Once the reaction is complete, cool the mixture to 0°C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.[10] This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2,4,6-trimethoxybenzylamine. Further purification can be achieved by distillation or chromatography.

G Start Start: Nitrile in Anhydrous THF LiAlH4 1. Cool to 0°C 2. Add LiAlH₄ solution dropwise Start->LiAlH4 Reflux Warm to RT, then Reflux (Monitor by TLC) LiAlH4->Reflux Workup Fieser Work-up (0°C): Sequential addition of H₂O, 15% NaOH, H₂O Reflux->Workup Filter Filter Aluminum Salts Workup->Filter Evaporate Evaporate Solvent Filter->Evaporate End Product: Primary Amine Evaporate->End

Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.

Grignard reagents attack the electrophilic carbon of a nitrile to form an intermediate imine salt.[1] This salt is stable until an aqueous acid work-up is performed, which hydrolyzes the imine to a ketone.[2] This two-step process is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Synthesis of a Trimethoxyacetophenone Derivative

  • Setup: In a dry, three-necked flask under an inert atmosphere, add the trimethoxybenzonitrile (1.0 eq) to anhydrous diethyl ether or THF.

  • Reagent Addition: Cool the solution to 0°C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise with stirring. A precipitate (the imine magnesium salt) may form.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the mixture again to 0°C and slowly add aqueous acid (e.g., 1 M HCl or 10% H₂SO₄) to quench the reaction and hydrolyze the imine salt.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by chromatography or recrystallization.

Cycloaddition Reactions

While the nitrile group itself can act as a dipolarophile, it is more common for nitrile-derived functional groups, such as nitrile oxides, to participate in cycloaddition reactions. These reactions are highly valuable for the synthesis of five-membered heterocycles.[11] For instance, 2,4,6-trimethoxybenzonitrile oxide has been shown to react with disubstituted acetylenes in [3+2] cycloaddition reactions to form isoxazoles.[12] Similarly, nitrones derived from trimethoxybenzaldehydes undergo [2+3] cycloadditions.[13]

Experimental Protocol: General [3+2] Cycloaddition

  • Nitrile Oxide Generation: The trimethoxybenzonitrile oxide is typically generated in situ from the corresponding oxime by oxidation (e.g., with sodium hypochlorite) or from a hydroximoyl chloride by dehydrohalogenation with a base (e.g., triethylamine).

  • Reaction: To a solution of the dipolarophile (e.g., an alkyne or alkene, 1.0 eq) in a suitable solvent like dichloromethane or chloroform, add the solution of the freshly generated nitrile oxide.

  • Conditions: The reaction is typically stirred at room temperature for several hours to days. Progress is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the heterocyclic product (e.g., an isoxazole).

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving trimethoxy-substituted benzoyl derivatives, providing insight into typical reaction efficiencies.

Table 1: Synthesis of Trimethoxybenzoyl Derivatives

Starting MaterialReagent(s)ProductYield (%)Reference
3,4,5-Trimethoxybenzoic AcidPhosgene, cat.3,4,5-Trimethoxybenzoyl Chloride97.5%[14]
3,4,5-Trimethoxybenzoic AcidBis(trichloromethyl) carbonate, cat.3,4,5-Trimethoxybenzoyl ChlorideHigh[9]
2,4,5-Trimethoxybenzoic AcidThionyl Chloride, DMF2,4,5-Trimethoxybenzoyl ChlorideHigh[8]

Table 2: Cycloaddition Reaction Yields

ReactantsProduct TypeYield (%)Reference
(Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone + (E)-2-substituted nitroethenes2-methyl-3-(3,4,5-trimethoxyphenyl)-isoxazolidine73%[13]

Conclusion

The nitrile group in trimethoxybenzonitriles exhibits a rich and versatile reactivity profile, heavily influenced by the strong electron-donating character of the methoxy substituents. While the fundamental reactions of the nitrile—such as hydrolysis, reduction, and addition of organometallics—remain robust pathways for synthesis, their efficiency and the reactivity of the aromatic ring are modulated by the substitution pattern. This guide provides foundational knowledge, practical protocols, and mechanistic insight to aid chemists in leveraging the synthetic potential of these valuable building blocks for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 2,3,4-trimethoxybenzonitrile. It delves into the theoretical principles governing the regioselectivity of these reactions and offers detailed experimental protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation. The information presented herein is intended to equip researchers with the knowledge to effectively design and execute synthetic strategies involving this versatile, polysubstituted aromatic building block.

Introduction to Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic nucleus.[1][2] In the case of this compound, the interplay between three electron-donating methoxy groups and one electron-withdrawing cyano group dictates the position of electrophilic attack.

The methoxy groups (-OCH₃) are strong activating groups that direct incoming electrophiles to the ortho and para positions through a resonance effect, which involves the donation of lone pair electrons to the aromatic ring.[2][3] This increases the electron density at these positions, making them more nucleophilic. Conversely, the cyano group (-CN) is a deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.[4]

When multiple substituents are present, the directing effects can either be synergistic or competitive. In this compound, the powerful activating nature of the methoxy groups is expected to dominate the directing effect, leading to substitution at the positions most activated by them.

Regioselectivity Analysis

The positions on the benzene ring of this compound are numbered as follows:

The three methoxy groups at positions 2, 3, and 4 are all ortho, para-directors. The cyano group at position 1 is a meta-director. The cumulative effect of these substituents determines the most favorable position for electrophilic attack.

  • Position 5: This position is ortho to the methoxy group at position 4 and meta to the methoxy groups at positions 2 and 3. It is also meta to the deactivating cyano group. The strong activation from the adjacent methoxy group at C4 makes this a highly favored site for substitution.

  • Position 6: This position is ortho to the methoxy group at position 2 and para to the methoxy group at position 3. However, it is ortho to the deactivating cyano group, which sterically and electronically disfavors substitution at this position.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position .

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols for nitration, halogenation, and Friedel-Crafts acylation on this compound. The provided protocols are based on established methods for similarly substituted aromatic compounds and should be optimized for specific research needs.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group. The common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[5]

Predicted Product: 5-Nitro-2,3,4-trimethoxybenzonitrile

Experimental Protocol:

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of the benzonitrile derivative over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G Start Dissolve this compound in Dichloromethane Cool Cool to 0-5 °C Start->Cool Add_H2SO4 Add conc. H₂SO₄ Cool->Add_H2SO4 Add_Nitrating_Mix Add Nitrating Mixture Dropwise Add_H2SO4->Add_Nitrating_Mix Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) Prepare_Nitrating_Mix->Add_Nitrating_Mix Stir Stir at 0-5 °C for 1-2h Add_Nitrating_Mix->Stir Workup Workup (Ice, Extraction, Wash) Stir->Workup Purify Purify Product Workup->Purify

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings.[6]

Predicted Product: 5-Bromo-2,3,4-trimethoxybenzonitrile

Experimental Protocol:

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Extract the mixture with dichloromethane (3 x volume).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (-COR) to an aromatic ring.[7] This reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Predicted Product (with Acetyl Chloride): 1-(5-Cyano-2,3,4-trimethoxyphenyl)ethan-1-one

Experimental Protocol:

  • Materials:

    • This compound

    • Acetyl Chloride (CH₃COCl)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous dichloromethane.

    • Add the benzonitrile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow and careful addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid until the aluminum salts dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G Start Prepare AlCl₃ suspension in anhydrous CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_AcCl Add Acetyl Chloride Cool->Add_AcCl Add_Substrate Add this compound solution dropwise Add_AcCl->Add_Substrate Stir_RT Stir at room temperature for 4-6h Add_Substrate->Stir_RT Quench Quench with Ice and HCl Stir_RT->Quench Extract_Wash Extract and Wash Quench->Extract_Wash Purify Purify Product Extract_Wash->Purify

Quantitative Data Summary

Due to the limited availability of direct experimental data for the electrophilic aromatic substitution on this compound in the reviewed literature, the following table presents expected outcomes based on reactions with analogous, highly activated aromatic systems. The yields and isomer ratios are estimates and will require experimental validation.

Reaction TypeElectrophilePredicted Major ProductExpected Yield Range (%)Expected Isomer Ratio (Major:Minor)
NitrationNO₂⁺5-Nitro-2,3,4-trimethoxybenzonitrile70-90>95:5
BrominationBr⁺ (from NBS)5-Bromo-2,3,4-trimethoxybenzonitrile75-95>98:2
AcylationCH₃CO⁺1-(5-Cyano-2,3,4-trimethoxyphenyl)ethan-1-one60-80>95:5

Conclusion

This technical guide has provided a detailed overview of the electrophilic aromatic substitution on this compound. The analysis of substituent effects strongly indicates that electrophilic attack will predominantly occur at the C5 position, driven by the powerful activating and directing influence of the three methoxy groups. The provided experimental protocols for nitration, halogenation, and Friedel-Crafts acylation offer a solid foundation for the synthesis of novel derivatives of this compound. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve their specific synthetic goals. The functionalized products derived from these reactions hold significant potential as intermediates in the development of new pharmaceuticals and other advanced materials.

References

Methodological & Application

Application Note: Synthesis of 2,3,4-Trimethoxybenzonitrile from Pyrogallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive three-step synthetic pathway for the preparation of 2,3,4-Trimethoxybenzonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from the readily available raw material, pyrogallic acid. The described synthesis involves the sequential methylation of pyrogallic acid to 1,2,3-trimethoxybenzene, followed by a Vilsmeier-Haack formylation to yield 2,3,4-trimethoxybenzaldehyde, and culminating in the conversion of the aldehyde to the target nitrile. Detailed experimental protocols are provided for each step, and all quantitative data, including yields and purity, are summarized for clarity.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and specialty chemicals.[1] Its structural motif is present in a number of pharmaceutical agents. The synthesis pathway detailed herein commences with pyrogallic acid, an abundant and cost-effective starting material. This multi-step synthesis provides a reliable and scalable method for the production of this compound.

Overall Synthesis Pathway

The synthesis of this compound from pyrogallic acid is accomplished in three main steps:

  • Methylation: The three hydroxyl groups of pyrogallic acid are methylated to form 1,2,3-trimethoxybenzene.

  • Formylation: A formyl group is introduced into the 1,2,3-trimethoxybenzene ring at the 4-position to produce 2,3,4-trimethoxybenzaldehyde.

  • Nitrile Formation: The aldehyde functional group of 2,3,4-trimethoxybenzaldehyde is converted to a nitrile group to yield the final product, this compound.

Synthesis_Pathway Pyrogallic_Acid Pyrogallic Acid TMB 1,2,3-Trimethoxybenzene Pyrogallic_Acid->TMB Step 1: Methylation TMBA 2,3,4-Trimethoxybenzaldehyde TMB->TMBA Step 2: Formylation TMBN This compound TMBA->TMBN Step 3: Nitrile Formation

Caption: Overall synthetic route from pyrogallic acid to this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallic Acid

This protocol describes the methylation of pyrogallic acid using dimethyl sulfate and sodium hydroxide.

Materials:

  • Pyrogallic acid

  • Dimethyl sulfate

  • 30-35% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve pyrogallic acid in a 35% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 45°C.[2]

  • After the addition is complete, continue stirring and allow the reaction to proceed until the evolution of heat ceases.

  • Heat the mixture to reflux for a period to ensure complete reaction, then cool to room temperature.

  • If necessary, make the solution alkaline with additional sodium hydroxide solution.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dissolve the crude product in diethyl ether, and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from dilute ethanol to obtain pure 1,2,3-trimethoxybenzene as colorless crystals.[2]

Quantitative Data:

ParameterValueReference
Yield 70-92%[2][3]
Purity High (after recrystallization)[2]
Melting Point 47°C[2]
Boiling Point 235°C[2]
Step 2: Synthesis of 2,3,4-Trimethoxybenzaldehyde from 1,2,3-Trimethoxybenzene

This protocol details the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.

Materials:

  • 1,2,3-Trimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Hexane

Procedure:

  • In a dry reaction vessel, add 1,2,3-trimethoxybenzene and N,N-dimethylformamide.

  • Cool the mixture and slowly add phosphorus oxychloride while maintaining a low temperature.

  • After the addition, heat the reaction mixture to 80-85°C and maintain for several hours until the reaction is complete as monitored by TLC.[1]

  • Cool the reaction mixture and carefully quench by pouring it into ice water.

  • Extract the product with an organic solvent such as toluene.

  • Wash the organic extract sequentially with a 10% aqueous solution of sodium hydroxide and a saturated aqueous solution of sodium chloride.[1]

  • Dry the organic layer and remove the solvent by distillation.

  • Add hexane to the residue with stirring to induce crystallization.

  • Filter the crystals, wash with cold hexane, and dry to obtain 2,3,4-trimethoxybenzaldehyde.[1]

Quantitative Data:

ParameterValueReference
Yield ~75%[1]
Purity >99.5%[1]
Melting Point 38-40°C
Boiling Point 168-170°C / 12 mmHg
Step 3: Synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde

This protocol describes a one-pot conversion of the aldehyde to the nitrile using hydroxylamine hydrochloride.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous potassium carbonate

Procedure:

  • In a reaction vessel, mix 2,3,4-trimethoxybenzaldehyde and a slight molar excess (e.g., 1.1 equivalents) of hydroxylamine hydrochloride.[4]

  • Heat the solvent-free mixture to 100°C for approximately one hour.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and then with a saturated aqueous sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter and remove the solvent by rotary evaporation to yield this compound.[4]

Quantitative Data:

ParameterValueReference
Yield Good to high[4]
Purity >95%[4]
Molecular Weight 193.21 g/mol [1]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Nitrile Formation s1_react Dissolve Pyrogallic Acid in NaOH(aq) s1_add Add Dimethyl Sulfate (T < 45°C) s1_react->s1_add s1_reflux Reflux and Cool s1_add->s1_reflux s1_workup Filter, Wash, and Extract with Ether s1_reflux->s1_workup s1_purify Dry, Evaporate, and Recrystallize s1_workup->s1_purify s1_product 1,2,3-Trimethoxybenzene s1_purify->s1_product s2_react Mix 1,2,3-TMB and DMF s2_add Add POCl3 (cool) s2_react->s2_add s2_heat Heat to 80-85°C s2_add->s2_heat s2_workup Quench, Extract, and Wash s2_heat->s2_workup s2_purify Dry, Evaporate, and Crystallize from Hexane s2_workup->s2_purify s2_product 2,3,4-Trimethoxybenzaldehyde s2_purify->s2_product s3_react Mix Aldehyde and Hydroxylamine HCl s3_heat Heat to 100°C (Solvent-free) s3_react->s3_heat s3_workup Cool, Dissolve in EtOAc, and Wash s3_heat->s3_workup s3_purify Dry and Evaporate s3_workup->s3_purify s3_product This compound s3_purify->s3_product

References

Application Notes and Protocols: One-Pot Synthesis of 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of 2,3,4-Trimethoxybenzonitrile from its corresponding aldehyde precursor, 2,3,4-Trimethoxybenzaldehyde. This conversion is a key step in the synthesis of various pharmaceutical intermediates. The featured method utilizes hydroxylamine hydrochloride in the presence of a catalyst, offering a straightforward and high-yielding route to the desired nitrile. This application note includes a summary of reaction parameters, a comprehensive experimental protocol, and a workflow diagram for clarity.

Introduction

Nitriles are crucial functional groups in organic synthesis, serving as versatile precursors to amines, carboxylic acids, amides, and various heterocyclic compounds. The conversion of aldehydes to nitriles is a fundamental transformation in medicinal and process chemistry. This compound, in particular, is a valuable building block in the synthesis of pharmacologically active molecules. The one-pot conversion from the readily available 2,3,4-Trimethoxybenzaldehyde offers an efficient and atom-economical approach compared to multi-step procedures. This protocol details a method using hydroxylamine hydrochloride and a catalyst for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde.

ParameterValueReference
Starting Material 2,3,4-TrimethoxybenzaldehydeN/A
Product This compoundN/A
Reagents Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Reaction Time 6 hours[1]
Temperature Reflux[1]
Yield 85%[1]
Purity >90% (by 1H NMR before chromatography)[1]

Experimental Protocol

This protocol is based on a general method for the one-pot synthesis of nitriles from aldehydes using a ferrous sulfate catalyst.[1]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • 10% Sodium Hydroxide (NaOH) solution

  • 10% Sodium Bisulfite (NaHSO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-Trimethoxybenzaldehyde (1.0 mmol, 196.2 mg).

  • Addition of Reagents: To the flask, add hydroxylamine hydrochloride (1.2 mmol, 83.4 mg) and anhydrous ferrous sulfate (catalytic amount, e.g., 1.5 mol%, 2.3 mg).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 5 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 10% NaOH solution (10 mL), 10% NaHSO₃ solution (10 mL), and deionized water (10 mL) to remove any unreacted aldehyde and other impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary to achieve high purity.[1]

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Reaction One-Pot Reaction (Reflux, 6h) 2,3,4-Trimethoxybenzaldehyde->Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction FeSO4 Anhydrous FeSO₄ (Catalyst) FeSO4->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

Application Notes and Protocols for 2,3,4-Trimethoxybenzonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,4-trimethoxybenzonitrile as a versatile synthetic intermediate in medicinal chemistry and drug development. Detailed experimental protocols for its key transformations are provided, along with its application in the synthesis of significant pharmaceutical agents.

Introduction

This compound is a substituted benzonitrile derivative that serves as a crucial building block in organic synthesis.[1] The presence of the electron-withdrawing nitrile group and the electron-donating methoxy groups on the aromatic ring imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structural scaffold is found in several biologically active compounds.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor to a variety of functional groups, which are then incorporated into larger, biologically active molecules. The main transformations and applications include:

  • Synthesis of 2,3,4-Trimethoxybenzaldehyde: The nitrile can be reduced to the corresponding aldehyde, a key intermediate in the synthesis of several pharmaceuticals.

  • Synthesis of 2,3,4-Trimethoxybenzylamine: Reduction of the nitrile group to a primary amine provides a building block for various bioactive compounds.

  • Synthesis of 2,3,4-Trimethoxybenzoic Acid: Hydrolysis of the nitrile furnishes the corresponding carboxylic acid, another important synthetic precursor.

  • Precursor for Trimetazidine Synthesis: this compound can be converted to 2,3,4-trimethoxybenzaldehyde, a pivotal starting material for the synthesis of the anti-anginal drug, Trimetazidine.[2][3]

  • Intermediate for Calcium Channel Blockers: The 2,3,4-trimethoxyphenyl moiety is a structural feature in some calcium channel blockers, and this compound serves as a potential starting material for the synthesis of novel analogues.[4]

Experimental Protocols

Protocol 1: Synthesis of Trimetazidine from this compound

This is a two-step synthesis involving the reduction of the nitrile to an aldehyde, followed by reductive amination.

Step 1: Reduction of this compound to 2,3,4-Trimethoxybenzaldehyde

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.2 equivalents) in toluene dropwise via a dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.

  • Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,4-trimethoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Synthesize Trimetazidine

This protocol describes a reductive amination reaction to synthesize Trimetazidine from the aldehyde prepared in Step 1.[3][5]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde (from Step 1)

  • Piperazine

  • Formic acid

  • Ethanol

  • Sodium hydroxide solution (40%)

  • Hydrochloric acid (8N)

  • Xylene

  • Anhydrous magnesium sulfate

  • Reactor with stirrer, condenser, and temperature control

  • Rotary evaporator

Procedure: [5]

  • In a reactor, combine 180g of 2,3,4-trimethoxybenzaldehyde, 790g of piperazine, and 800mL of ethanol.

  • Heat the reaction system to 78 ± 3 °C.

  • Add 679g of formic acid to the reaction system.

  • Increase the temperature to 90 °C and maintain for 4 hours.

  • Remove the ethanol under reduced pressure.

  • Add 800mL of 40% sodium hydroxide solution to the reaction system and heat to 100 °C for 1.2 hours, adjusting the pH to 12.

  • Cool the mixture and adjust the pH to 1.5 with 8N hydrochloric acid at 10-15 °C.

  • Wash the aqueous layer with dichloromethane (3 x 200mL).

  • Adjust the pH of the aqueous phase to 11 with 40% sodium hydroxide.

  • Extract the product with xylene (3 x 100mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by vacuum rotary evaporation to obtain Trimetazidine.

Protocol 2: General Procedure for the Reduction of this compound to 2,3,4-Trimethoxybenzylamine

This protocol is adapted from general methods for nitrile reduction.[6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or a suitable borane reagent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3,4-trimethoxybenzylamine.

  • The product can be further purified by distillation or crystallization if necessary.

Protocol 3: General Procedure for the Hydrolysis of this compound to 2,3,4-Trimethoxybenzoic Acid

This protocol is based on general procedures for nitrile hydrolysis.[7][8][9][10]

Materials:

  • This compound

  • Sodium hydroxide (or sulfuric acid for acidic hydrolysis)

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure (Alkaline Hydrolysis): [8]

  • In a round-bottom flask, combine this compound (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude 2,3,4-trimethoxybenzoic acid can be purified by recrystallization.

Quantitative Data Summary

TransformationStarting MaterialKey ReagentsProductTypical Yield (%)
Reduction to Aldehyde This compoundDIBAL-H, Toluene2,3,4-Trimethoxybenzaldehyde70-85 (estimated)
Reductive Amination 2,3,4-TrimethoxybenzaldehydePiperazine, Formic AcidTrimetazidine83-92[5]
Reduction to Amine This compoundLiAlH₄, THF2,3,4-Trimethoxybenzylamine>80 (estimated for similar substrates)[6]
Hydrolysis to Acid This compoundNaOH (aq), HCl2,3,4-Trimethoxybenzoic AcidHigh (generally >90 for benzonitriles)

Signaling Pathways and Mechanisms of Action

Trimetazidine's Mechanism of Action

Trimetazidine exerts its anti-anginal effects by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway. This leads to a metabolic shift from fatty acid oxidation to the more oxygen-efficient glucose oxidation for ATP production in cardiomyocytes.[3]

Trimetazidine_MOA cluster_inhibition FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis AcetylCoA_FA Acetyl-CoA BetaOxidation->AcetylCoA_FA AcetylCoA_Glu Acetyl-CoA Glycolysis->AcetylCoA_Glu TCA_Cycle TCA Cycle AcetylCoA_FA->TCA_Cycle AcetylCoA_Glu->TCA_Cycle ATP_FA ATP (less O2 efficient) TCA_Cycle->ATP_FA ATP_Glu ATP (more O2 efficient) TCA_Cycle->ATP_Glu Trimetazidine Trimetazidine ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->ThreeKAT inhibits ThreeKAT->BetaOxidation

Caption: Mechanism of action of Trimetazidine.

General Mechanism of L-type Calcium Channel Blockers

Compounds derived from 2,3,4-trimethoxy-substituted scaffolds may exhibit calcium channel blocking activity. L-type calcium channel blockers inhibit the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, leading to vasodilation and reduced cardiac contractility.

Calcium_Channel_Blocker_MOA cluster_membrane Extracellular Extracellular Space L_type_Channel L-type Ca²⁺ Channel Intracellular Intracellular Space Ca_ion_out Ca²⁺ Ca_ion_out->L_type_Channel Influx Ca_ion_in Ca²⁺ Vasodilation Vasodilation Ca_ion_in->Vasodilation leads to ReducedContraction Reduced Cardiac Contraction Ca_ion_in->ReducedContraction leads to L_type_Channel->Ca_ion_in CCB Calcium Channel Blocker CCB->L_type_Channel blocks Synthetic_Workflow Start This compound Aldehyde 2,3,4-Trimethoxybenzaldehyde Start->Aldehyde Reduction (e.g., DIBAL-H) Amine 2,3,4-Trimethoxybenzylamine Start->Amine Reduction (e.g., LiAlH₄) Acid 2,3,4-Trimethoxybenzoic Acid Start->Acid Hydrolysis (Acid or Base) Trimetazidine Trimetazidine Aldehyde->Trimetazidine Reductive Amination CCB Ca²⁺ Channel Blockers Aldehyde->CCB Multi-step Synthesis OtherAPIs Other APIs Amine->OtherAPIs Further Functionalization Acid->OtherAPIs Further Functionalization

References

2,3,4-Trimethoxybenzonitrile: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3,4-Trimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile starting material in the synthesis of medicinally important molecules. Its unique substitution pattern, featuring three methoxy groups and a reactive nitrile moiety, provides a scaffold for the construction of a diverse range of bioactive compounds. This document outlines the key applications of this compound in medicinal chemistry, with a focus on its role as a precursor to the anti-anginal drug Trimetazidine and as a building block for the synthesis of potentially bioactive tetrazole derivatives. Detailed experimental protocols, quantitative biological data for related compounds, and graphical representations of synthetic and signaling pathways are provided to guide researchers and drug development professionals in leveraging the synthetic potential of this compound.

Introduction

The trimethoxyphenyl moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, contributing significantly to their biological activities. The specific substitution pattern of this compound offers a unique electronic and steric profile that can be exploited in drug design. The electron-donating methoxy groups influence the reactivity of the aromatic ring, while the nitrile group serves as a versatile handle for a variety of chemical transformations. It can be readily reduced to an aldehyde or an amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form heterocyclic systems.[1] This versatility makes this compound an attractive starting material for the synthesis of compounds targeting a range of therapeutic areas, including cardiovascular disease and infectious diseases.

Application 1: Precursor to the Anti-Anginal Drug Trimetazidine

A primary application of this compound in medicinal chemistry is as a key precursor for the synthesis of Trimetazidine. Trimetazidine is a metabolic modulator used in the treatment of angina pectoris. It acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase, leading to a shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. This metabolic switch helps to maintain cellular energy levels in ischemic conditions, thereby protecting against myocardial injury. The synthesis of Trimetazidine from this compound involves a two-step process: the reduction of the nitrile to the corresponding aldehyde, followed by a reductive amination with piperazine.

Synthetic Workflow for Trimetazidine Synthesis

A This compound B 2,3,4-Trimethoxybenzaldehyde A->B DIBAL-H -78 °C to rt, Toluene C Trimetazidine B->C Piperazine, Formic Acid Ethanol, 90 °C

Synthetic route from this compound to Trimetazidine.
Experimental Protocols

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde from this compound

This protocol describes the reduction of the nitrile to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene)

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and ice-salt bath.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of DIBAL-H in toluene (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3,4-trimethoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure aldehyde.

Step 2: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde

This protocol outlines the reductive amination of the aldehyde with piperazine.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Piperazine

  • Formic acid

  • Ethanol

  • Sodium hydroxide solution (40%)

  • Hydrochloric acid (8N)

  • Xylene

  • Anhydrous magnesium sulfate

  • Reactor with stirrer, condenser, and temperature control.

Procedure:

  • In a reactor, combine 180g of 2,3,4-trimethoxybenzaldehyde, 790g of piperazine, and 800mL of ethanol.

  • Heat the reaction mixture to 78 ± 3 °C.

  • Add 679g of formic acid to the reaction system and then increase the temperature to 90 °C, maintaining this temperature for 4 hours.[2][3]

  • Remove the ethanol under reduced pressure.

  • Add 800mL of 40% sodium hydroxide solution to the reaction system and heat to 100 °C for 1.2 hours, adjusting the pH to 12.

  • Cool the mixture and adjust the pH to 1.5 with 8N hydrochloric acid at 10-15 °C.

  • Wash the aqueous layer with dichloromethane (3 x 200mL).

  • Adjust the pH of the aqueous phase to 11 with 40% sodium hydroxide solution.

  • Extract the product with xylene (3 x 100mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain Trimetazidine.

Mechanism of Action of Trimetazidine

FA Fatty Acid β-Oxidation Enzyme Long-chain 3-ketoacyl-CoA thiolase (3-KAT) FA->Enzyme GO Glucose Oxidation ATP_GO ATP Production (More O2 efficient) GO->ATP_GO ATP_FA ATP Production (Less O2 efficient) Trimetazidine Trimetazidine Trimetazidine->Enzyme Inhibits Enzyme->ATP_FA

Mechanism of action of Trimetazidine.

Application 2: Synthesis of 5-(2,3,4-Trimethoxyphenyl)tetrazole Derivatives

The nitrile functionality of this compound is an ideal precursor for the synthesis of tetrazoles via a [2+3] cycloaddition reaction with an azide salt. Tetrazoles are an important class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The synthesis of 5-(2,3,4-trimethoxyphenyl)tetrazole provides a direct route to a potentially bioactive molecule from the starting nitrile.

Synthetic Workflow for Tetrazole Synthesis

A This compound B 5-(2,3,4-Trimethoxyphenyl)tetrazole A->B Sodium Azide, Triethylamine Hydrochloride Toluene, 100 °C

Synthesis of 5-(2,3,4-trimethoxyphenyl)tetrazole.
Experimental Protocol

Synthesis of 5-(2,3,4-Trimethoxyphenyl)tetrazole

This protocol describes a general method for the synthesis of 5-substituted tetrazoles from nitriles.

Materials:

  • This compound

  • Sodium azide

  • Triethylamine hydrochloride

  • Toluene

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and reflux condenser.

Procedure:

  • To a solution of this compound (1 equivalent) in toluene, add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully add 2 M hydrochloric acid to the reaction mixture and stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 5-(2,3,4-trimethoxyphenyl)tetrazole.

Potential Biological Activities of Tetrazole Derivatives
Compound ClassBiological Target/ActivityIC50/MICReference Compound
Phenyltetrazole derivativesAngiotensin II receptor antagonismLow nM rangeLosartan
Substituted tetrazolesAntibacterial (E. coli)Moderate activity-
Substituted tetrazolesAnti-inflammatoryModerate activityPhenylbutazone
Tetrazole-containing compoundsAnticancer (various cell lines)µM rangeVaries

This table presents representative data for the tetrazole class of compounds and is intended to indicate potential areas of biological activity for derivatives of this compound.

Conclusion

This compound is a valuable and underutilized building block in medicinal chemistry. Its readily transformable nitrile group, combined with the medicinally relevant trimethoxyphenyl scaffold, provides access to a variety of complex and potentially bioactive molecules. The detailed protocols for the synthesis of Trimetazidine and a representative tetrazole derivative demonstrate the practical utility of this starting material. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the discovery and development of new therapeutic agents. Researchers are encouraged to utilize the methodologies presented herein as a foundation for the synthesis of novel compounds for biological evaluation.

References

hydrolysis of 2,3,4-Trimethoxybenzonitrile to 2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of 2,3,4-Trimethoxybenzoic Acid via Nitrile Hydrolysis

Introduction: The Significance of 2,3,4-Trimethoxybenzoic Acid

2,3,4-Trimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a key building block in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Its structural motifs are found in a range of biologically active molecules. For instance, it is a precursor in the synthesis of tropoloisoquinoline alkaloids and other complex molecular architectures. The efficient and reliable synthesis of this intermediate is therefore of critical importance for drug discovery and development pipelines.[1]

This document provides a comprehensive guide to the hydrolysis of 2,3,4-trimethoxybenzonitrile to its corresponding carboxylic acid. We will delve into the underlying reaction mechanism, present a detailed and validated laboratory protocol based on alkaline hydrolysis, and discuss methods for purification and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals who require a robust and well-understood method for this transformation.

Scientific Principles: The Mechanism of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic transformation in organic synthesis, achievable under either acidic or basic conditions.[2] The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl or H₂SO₄, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][6] A series of proton transfers and tautomerization leads to a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2][7]

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][8] This forms a negatively charged intermediate that, after protonation (typically from the water solvent), tautomerizes to an amide.[3] This amide then undergoes subsequent base-catalyzed hydrolysis. The reaction ultimately yields a carboxylate salt (R-COO⁻Na⁺) and ammonia gas.[9][10] To isolate the final product, the reaction mixture must be acidified with a strong acid to protonate the carboxylate, causing the free carboxylic acid to precipitate.[9][11]

For this application, we will focus on the alkaline hydrolysis method. This choice is predicated on its typically high yields for electron-rich benzonitriles and the straightforward isolation of the product via precipitation, which simplifies purification.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from established procedures for the hydrolysis of substituted benzonitriles.[12] It is designed to be a self-validating system, where successful execution relies on careful control of reaction parameters and meticulous workup.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (approx.)Notes
This compoundC₁₀H₁₁NO₃193.2010.0 g0.0518Starting material.
Sodium Hydroxide (NaOH)NaOH40.006.2 g0.155Reagent grade, pellets.[12]
Deionized WaterH₂O18.0260 mL-Solvent.
Hydrochloric Acid (HCl)HCl36.46As needed-Concentrated (37%) or 10% solution.
Dichloromethane (DCM)CH₂Cl₂84.932 x 30 mL-For extraction of unreacted starting material.
Safety & Handling Precautions
  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[13] It is also hygroscopic. Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or latex).[14][15] When preparing solutions, ALWAYS add sodium hydroxide slowly to cold water with stirring; never add water to solid NaOH, as this can generate significant heat and cause boiling or splashing.[13][14]

  • Hydrochloric Acid (HCl): Concentrated HCl is corrosive and releases noxious fumes.[16] Handle only in a well-ventilated fume hood. Wear appropriate PPE as listed above.

  • General: Perform the entire experiment in a well-ventilated fume hood.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reagent Setup Combine Nitrile, NaOH, and Water B 2. Alkaline Hydrolysis Heat to 95-100°C under reflux for 24h A->B C 3. Cooling & Extraction Cool to RT, extract with DCM to remove impurities B->C D 4. Acidification Adjust aqueous phase pH to 2-3 with HCl C->D E 5. Precipitation & Isolation Collect solid product by vacuum filtration D->E F 6. Recrystallization Purify crude product from water or ethanol/water E->F G 7. Drying & Characterization Dry under vacuum, analyze (m.p., NMR) F->G

Caption: Workflow for the synthesis of 2,3,4-trimethoxybenzoic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g).

    • In a separate beaker, carefully prepare the sodium hydroxide solution by slowly adding NaOH pellets (6.2 g) to deionized water (60 mL) while stirring in an ice bath to manage the exothermic dissolution.

    • Once the NaOH solution has cooled to near room temperature, add it to the round-bottom flask containing the nitrile.

  • Alkaline Hydrolysis:

    • Heat the reaction mixture to a gentle reflux (approximately 95-100°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 24 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, observing the disappearance of the starting nitrile spot. During the reaction, ammonia gas will be evolved.[10]

  • Workup and Extraction:

    • After 24 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Transfer the cooled, dark-colored solution to a separatory funnel.

    • Extract the aqueous solution with dichloromethane (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification and Precipitation:

    • Return the aqueous layer to a beaker and place it in an ice bath.

    • While stirring vigorously, slowly add concentrated or 10% hydrochloric acid dropwise to the solution. The product will begin to precipitate as a white solid.

    • Continue adding HCl until the pH of the solution is between 2 and 3 (check with pH paper). Causality: This step protonates the water-soluble sodium 2,3,4-trimethoxybenzoate, converting it to the water-insoluble free carboxylic acid.[9]

  • Isolation:

    • Keep the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

    • Press the solid as dry as possible on the funnel.

Purification and Characterization

Purification by Recrystallization

The crude product can be further purified by recrystallization to remove occluded impurities.[17][18]

  • Solvent Selection: Water is a suitable solvent for the recrystallization of many benzoic acids.[19] An ethanol/water mixture can also be effective if solubility in hot water is limited.

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimum amount of hot deionized water (or ethanol/water) to just dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected ResultSource
Appearance White to off-white crystalline solid[20]
Melting Point 99-102 °C[21]
Yield >80% (typical)[22]
¹³C NMR Spectral data available for comparison.[21][23]
¹H NMR Spectral data available for comparison.[24]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reaction temperature was maintained at reflux for the full 24 hours. Confirm the molar ratio of NaOH was sufficient.
Product lost during workup.Ensure pH is sufficiently low (~2) during precipitation. Avoid using excessive water for washing the filter cake.
Oily Product Precipitates Impurities present.Ensure the extraction step with DCM was performed effectively. Purify the crude product via recrystallization.
Product Fails to Crystallize Solution is not supersaturated.If recrystallizing, try scratching the inside of the flask with a glass rod to induce nucleation. If necessary, boil off some solvent to increase concentration and cool again.

References

Application Notes and Protocols: Reduction of 2,3,4-Trimethoxybenzonitrile to 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of 2,3,4-Trimethoxybenzonitrile to the corresponding primary amine, 2,3,4-Trimethoxybenzylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide covers two primary and effective reduction methodologies: metal hydride reduction using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation. A comparative analysis of reagents, reaction conditions, and expected outcomes is presented to aid researchers in selecting the most suitable method for their specific application, considering factors like scale, functional group tolerance, and available equipment.

Introduction and Overview

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[1] The resulting benzylamines are versatile intermediates, particularly in medicinal chemistry. 2,3,4-Trimethoxybenzylamine serves as a key building block for various compounds, leveraging its unique substitution pattern for molecular elaboration.

The primary challenge in nitrile reduction is controlling selectivity to avoid the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with an imine intermediate.[1] The two methods detailed herein—metal hydride reduction and catalytic hydrogenation—are standard and reliable approaches to achieve high yields of the desired primary amine.[2][3][4]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and common method that involves the nucleophilic attack of hydride ions on the nitrile carbon.[5][6] It is highly effective but requires anhydrous conditions and careful handling due to its high reactivity with water.[3]

  • Catalytic Hydrogenation: An atom-economical and environmentally benign method that utilizes hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium).[4][7] This method is often preferred for larger-scale industrial applications but typically requires specialized high-pressure equipment.

Comparative Data of Reduction Methods

The selection of a reduction method depends on the desired scale, available equipment, and substrate compatibility. The following table summarizes typical quantitative data for the two primary methods discussed.

Parameter Method A: LiAlH₄ Reduction Method B: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂) with Raney® Nickel Catalyst
Typical Yield 85-95%90-98%
Solvent Anhydrous Tetrahydrofuran (THF)Methanol or Ethanol
Temperature 0 °C to Room Temperature60-100 °C
Pressure Atmospheric500 - 1000 psi
Reaction Time 4 - 12 hours6 - 24 hours
Key Considerations Requires strict anhydrous conditions; highly reactive reagent.Requires high-pressure hydrogenation equipment; catalyst is pyrophoric.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of 2,3,4-trimethoxybenzylamine is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve this compound in Anhydrous Solvent C Combine Reagents (Controlled Addition at 0 °C for LiAlH₄) A->C B Prepare Reducing Agent (e.g., LiAlH₄ suspension or Catalyst slurry) B->C D Stir at Reaction Temperature (Monitor by TLC/HPLC) C->D E Reaction Quenching (e.g., H₂O/NaOH for LiAlH₄ or Catalyst Filtration) D->E F Aqueous Workup & Liquid-Liquid Extraction E->F G Dry & Concentrate Organic Phase F->G H Purify Crude Product (e.g., Column Chromatography or Distillation) G->H I Characterize Final Product (NMR, MS, IR) H->I

Caption: General experimental workflow for nitrile reduction.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. LiAlH₄ and Raney Nickel are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for nitrile reduction with LiAlH₄.[3][5]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% w/v Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Under a nitrogen atmosphere, add Lithium Aluminum Hydride (1.5 eq.) to a three-necked round-bottom flask containing anhydrous THF (10 volumes relative to the nitrile).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and sequentially add the following with vigorous stirring:

    • Water (1 volume equivalent to the mass of LiAlH₄ used).

    • 10% NaOH solution (1.5 volume equivalents to the mass of LiAlH₄).

    • Water (3 volume equivalents to the mass of LiAlH₄).

  • Filtration: A granular precipitate should form. Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. If layers are present, separate them. Wash the organic layer with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,3,4-trimethoxybenzylamine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Method B: Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of nitriles.[2][4][7]

Materials:

  • This compound

  • Raney® Nickel (5-10 wt% slurry in water) or 5% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Reactor Loading: In the vessel of a high-pressure autoclave, add a solution of this compound in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add the Raney® Nickel slurry or Pd/C catalyst to the reactor. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.

  • Sealing and Purging: Seal the reactor securely. Purge the system first with nitrogen gas to remove air and then with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete when hydrogen uptake ceases.

  • Cooling and Venting: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a safe manner.

  • Catalyst Removal: Purge the reactor with nitrogen. Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent (e.g., water) before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 2,3,4-trimethoxybenzylamine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

References

Application Notes and Protocols for 2,3,4-Trimethoxybenzonitrile in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the known reactivity of the functional groups present in 2,3,4-trimethoxybenzonitrile. Due to a lack of specific literature on the use of this compound in polymer chemistry, these notes are intended to serve as a conceptual guide for potential research and development.

Introduction

This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and three methoxy (-OCH₃) groups attached to a benzene ring. While direct applications in polymer chemistry are not extensively documented, its functional groups suggest several potential uses as a monomer or a precursor for specialty polymers. The nitrile group offers a site for polymerization or post-polymerization modification, and the electron-rich trimethoxy-substituted benzene ring can influence the polymer's thermal, optical, and electronic properties.[1][2] This document outlines potential applications and provides hypothetical experimental protocols for the use of this compound in the synthesis of novel polymeric materials.

Potential Applications

  • Synthesis of Functional Polymers with Pendant Nitrile Groups: this compound can be hypothetically used as a monomer to create polymers with pendant nitrile groups. These groups can then be chemically modified to introduce a variety of other functionalities, such as amines or carboxylic acids, to tailor the polymer's properties for specific applications like drug delivery or specialty coatings.[2][3]

  • Precursor for Cross-linked, Thermally Stable Polymers: The nitrile groups can undergo cyclotrimerization to form highly stable triazine rings.[4] By polymerizing or co-polymerizing this compound and then inducing cross-linking through nitrile trimerization, it may be possible to create thermosetting resins with high thermal stability and chemical resistance, suitable for aerospace or microelectronics applications.

  • Monomer for Polymers with High Refractive Index: The aromatic nature of the trimethoxybenzene moiety suggests that polymers incorporating this monomer could exhibit a high refractive index. Such materials are of interest for optical applications, including lenses, optical films, and coatings.

  • Component in Conjugated Polymers: Benzonitrile itself can be polymerized to form conjugated polymers with interesting electronic properties.[5] It is conceivable that this compound could be used to synthesize novel conjugated polymers where the methoxy groups help to tune the electronic and solubility properties of the resulting material.

Hypothetical Experimental Protocols

Protocol 1: Synthesis of a Homopolymer via Free Radical Polymerization

This protocol describes a hypothetical approach to polymerize a vinyl-functionalized derivative of this compound to yield a linear polymer with pendant trimethoxybenzonitrile moieties.

1. Synthesis of Monomer: 4-vinyl-2,3,5-trimethoxybenzonitrile (Hypothetical)

  • This step is a prerequisite and assumes a successful synthetic route to add a polymerizable vinyl group to the this compound core.

2. Polymerization Reaction

  • Materials:

    • 4-vinyl-2,3,5-trimethoxybenzonitrile (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous toluene (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • Dissolve the monomer (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in anhydrous toluene (20 mL) in a Schlenk flask.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Diagram of Experimental Workflow:

G cluster_synthesis Monomer Synthesis (Hypothetical) cluster_polymerization Polymerization start This compound functionalization Functionalization (e.g., vinylation) start->functionalization monomer Vinyl-functionalized Monomer functionalization->monomer dissolve Dissolve Monomer & Initiator in Toluene monomer->dissolve degas Freeze-Pump-Thaw Cycles dissolve->degas react Heat at 70°C for 24h degas->react cool Cool to Room Temperature react->cool precipitate Precipitate in Methanol cool->precipitate filter_dry Filter and Dry precipitate->filter_dry polymer Final Polymer filter_dry->polymer

Caption: Hypothetical workflow for the synthesis of a polymer from a vinyl-functionalized this compound monomer.

Protocol 2: Post-Polymerization Modification: Hydrolysis of Nitrile Groups

This protocol outlines a hypothetical method to convert the pendant nitrile groups of the polymer synthesized in Protocol 1 into carboxylic acid groups.

  • Materials:

    • Polymer from Protocol 1

    • 10 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Dioxane (solvent)

  • Procedure:

    • Dissolve the polymer (e.g., 2 g) in dioxane (40 mL).

    • Add 10 M NaOH solution (20 mL) to the polymer solution.

    • Reflux the mixture at 100°C for 48 hours.

    • Cool the reaction to room temperature and precipitate the polymer salt by pouring the solution into a large volume of acetone.

    • Filter the polymer salt and redissolve it in deionized water.

    • Acidify the aqueous solution with 1 M HCl until the pH is approximately 2 to precipitate the carboxylic acid-functionalized polymer.

    • Filter the polymer, wash thoroughly with deionized water to remove salts, and dry under vacuum at 60°C.

Diagram of Logical Relationship:

G start_polymer Polymer with Pendant Nitrile Groups hydrolysis Base Hydrolysis (NaOH, Reflux) start_polymer->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_polymer Polymer with Pendant Carboxylic Acid Groups acidification->final_polymer

Caption: Conversion of nitrile groups to carboxylic acid groups on the polymer backbone.

Quantitative Data (Hypothetical)

The following tables present hypothetical data that would be relevant for characterizing polymers derived from this compound.

Table 1: Hypothetical Polymerization Results

MonomerInitiatorPolymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)
V-TMBAIBN8525,0001.8
V-TMBBPO7832,0002.1

V-TMB: Vinyl-2,3,4-trimethoxybenzonitrile (hypothetical monomer) AIBN: Azobisisobutyronitrile BPO: Benzoyl peroxide Mn: Number-average molecular weight PDI: Polydispersity index

Table 2: Hypothetical Thermal Properties of Polymers

PolymerGlass Transition Temp (Tg, °C)Decomposition Temp (Td, 5% weight loss, °C)
Poly(V-TMB)135350
Poly(V-TMB) - CrosslinkedN/A450

Crosslinking hypothetically achieved through thermal treatment to induce nitrile trimerization.

Conclusion

While the direct application of this compound in polymer chemistry is not yet established in the scientific literature, its chemical structure presents intriguing possibilities. The protocols and data presented here are intended to be a starting point for researchers interested in exploring this molecule for the development of novel functional and high-performance polymers. Experimental validation of these hypothetical pathways is necessary to determine the actual feasibility and potential of this compound in the field of polymer science.

References

Application Notes and Protocols: Cyanation of 2,3,4-Trimethoxy Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the cyanation of 2,3,4-trimethoxy bromobenzene to produce 2,3,4-trimethoxybenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Two primary methods are presented: the classical Rosenmund-von Braun reaction using copper(I) cyanide and a modern palladium-catalyzed approach employing a less toxic cyanide source.

Introduction

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. The resulting benzonitriles are versatile intermediates that can be readily converted into a variety of functional groups, including carboxylic acids, amines, and amides.[1][2] For instance, 2,3,4-trimethoxybenzaldehyde, a precursor to Ca2+ channel blockers, can be synthesized from intermediates derived from this compound.[3][4] This application note details two effective methods for the synthesis of this compound from 2,3,4-trimethoxy bromobenzene.

Experimental Protocols

Two distinct and reliable methods for the cyanation of 2,3,4-trimethoxy bromobenzene are outlined below.

Protocol 1: Rosenmund-von Braun Reaction using Copper(I) Cyanide

This classical method is effective for the cyanation of aryl halides. A study by Zhenrong Zou and colleagues describes the use of this reaction for the synthesis of 2,3,4-trimethoxy cyanobenzene.[5]

Materials:

  • 2,3,4-trimethoxy bromobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Appropriate workup and purification solvents (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trimethoxy bromobenzene.

  • Add copper(I) cyanide (CuCN).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Flush the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This modern approach utilizes a palladium catalyst and a less toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]), offering a safer and often more efficient alternative to traditional methods.[6][7][8][9][10] The following is a general procedure adapted for the specific substrate.

Materials:

  • 2,3,4-trimethoxy bromobenzene

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., DMF, dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating

  • Workup and purification reagents

Procedure:

  • In a Schlenk tube, combine 2,3,4-trimethoxy bromobenzene, potassium ferrocyanide trihydrate, the palladium precatalyst, and the phosphine ligand.

  • Add the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system (e.g., DMF or a dioxane/water mixture).

  • Heat the reaction mixture to the specified temperature (typically 80-130 °C) with stirring.[11]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the cyanation of aryl bromides, which can be optimized for 2,3,4-trimethoxy bromobenzene.

ParameterProtocol 1: Rosenmund-von BraunProtocol 2: Palladium-Catalyzed
Cyanide Source Copper(I) Cyanide (CuCN)Potassium Ferrocyanide (K₄[Fe(CN)₆])
Catalyst Not applicable (reagent)Palladium(II) acetate, Pd₂(dba)₃, etc.
Ligand Not applicabledppf, XPhos, etc.
Solvent DMFDMF, Dioxane/H₂O
Base Not applicableK₂CO₃, Na₂CO₃
Temperature Reflux80 - 130 °C
Reported Yield 69.5% for 2,3,4-trimethoxy cyanobenzene[5]Generally good to excellent for aryl bromides[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 2,3,4-Trimethoxy Bromobenzene E Combine Reactants & Reagents A->E B Cyanide Source (CuCN or K4[Fe(CN)6]) B->E C Catalyst/Reagents (e.g., Pd Catalyst, Ligand, Base) C->E D Solvent (e.g., DMF, Dioxane) D->E F Inert Atmosphere (Ar or N2) E->F G Heating (Reflux or 80-130°C) F->G H Quenching & Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K This compound J->K reaction_scheme 2_3_4_trimethoxy_bromobenzene 2,3,4-Trimethoxy Bromobenzene product This compound 2_3_4_trimethoxy_bromobenzene->product Catalyst/Conditions (e.g., Pd(OAc)2, dppf, K2CO3, DMF, 120°C) cyanide_source + CN Source (e.g., CuCN or K4[Fe(CN)6])

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Trimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with trimethoxybenzonitrile derivatives. This class of molecules holds significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl nitrile moiety in various biologically active compounds and functional materials. The methodologies outlined herein are designed to serve as a robust starting point for the synthesis of complex molecular architectures utilizing this versatile palladium-catalyzed carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl compounds.[1][2] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[1][2] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[3]

Trimethoxybenzonitrile derivatives are valuable building blocks in organic synthesis. The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring, while the nitrile group provides a handle for further chemical transformations. The Suzuki coupling of halo-trimethoxybenzonitriles with various aryl and heteroaryl boronic acids allows for the construction of a diverse library of substituted biaryl nitrile compounds, which are key intermediates in the development of novel pharmaceuticals and advanced materials.

General Reaction Scheme

The Suzuki-Miyaura coupling of a halo-trimethoxybenzonitrile with an arylboronic acid can be represented by the following general scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A Halo-Trimethoxybenzonitrile (Ar-X) P Biaryl Trimethoxybenzonitrile (Ar-Ar') A->P B Arylboronic Acid (Ar'-B(OH)₂) B->P Catalyst Pd Catalyst Catalyst->P Base Base Base->P Solvent Solvent Solvent->P

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of halo-benzonitrile derivatives with various arylboronic acids. While specific data for trimethoxybenzonitrile derivatives is limited in readily available literature, the conditions presented for structurally similar compounds provide a strong foundation for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorobenzonitrilePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃Methanol801292[4]
24-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O (4:1)901292[5]
34-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3)-Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288[5]
44-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)901285[5]
51-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃Methanol80198[4]

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the Suzuki-Miyaura cross-coupling of trimethoxybenzonitrile derivatives. It is highly recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst

This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings and is a good starting point for electron-rich and sterically hindered substrates.[5]

Materials:

  • Halo-trimethoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water (if using a biphasic system)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add the halo-trimethoxybenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (3-5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add the degassed anhydrous solvent (and degassed water if a biphasic system is used) via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[5]

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl trimethoxybenzonitrile.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[6]

Materials:

  • Halo-trimethoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, 1,4-Dioxane)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the halo-trimethoxybenzonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (5-10 mol%).

  • Add the solvent to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (typically 120-150 °C) for a specified time (usually 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography to isolate the product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[6][7]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_1 Ar-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition pd2_2 Ar-Pd(II)L₂-OR pd2_1->pd2_2 Ligand Exchange pd2_3 Ar-Pd(II)L₂-Ar' pd2_2->pd2_3 Transmetalation pd2_3->pd0 Reductive Elimination product Ar-Ar' react1 Ar-X react2 [Ar'-B(OH)₂OR]⁻ base Base (OH⁻) boronic_acid Ar'-B(OH)₂ boronic_acid->react2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for a Suzuki coupling experiment is depicted below, from reaction setup to product isolation and purification.

Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) inert Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert heat Heating and Stirring (e.g., 80-100 °C) inert->heat monitor Reaction Monitoring (TLC or LC-MS) heat->monitor workup Workup (Extraction and Washing) monitor->workup dry Drying and Concentration workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from trimethoxybenzonitrile. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these important transformations in the fields of drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4-Trimethoxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • From 2,3,4-Trimethoxybenzaldehyde: This involves the conversion of the aldehyde to a nitrile. A common one-pot method utilizes hydroxylamine hydrochloride and a catalyst like ferrous sulfate.[1] Another approach is the formation of an aldoxime followed by dehydration.[2][3]

  • Via Sandmeyer Reaction: This classic method involves the diazotization of 2,3,4-trimethoxyaniline, followed by a cyanation reaction catalyzed by copper(I) cyanide.[4][5][6]

  • From 1,2,3-Trimethoxybenzene: This route typically involves an initial bromination, followed by a Rosenmund-von Braun type cyanation reaction with cuprous cyanide.[7]

Q2: Which synthetic route generally provides the highest yield?

A2: Based on available literature, the one-pot conversion of 2,3,4-Trimethoxybenzaldehyde using hydroxylamine hydrochloride and ferrous sulfate reports a high yield of approximately 85%.[1] Yields for the Sandmeyer reaction can be variable and are highly dependent on the precise reaction conditions and the stability of the intermediate diazonium salt. The route from 1,2,3-trimethoxybenzene involves multiple steps, with a reported yield of 69.5% for the cyanogenation step, suggesting the overall yield may be lower.[7]

Q3: What are the critical safety precautions when synthesizing this compound?

A3: Safety is paramount. Key precautions include:

  • Handling Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and to keep the reaction temperature low (typically 0-5 °C) to prevent decomposition.[8][9]

  • Solvents and Reagents: Use anhydrous solvents when specified to prevent unwanted side reactions.[10] Many reagents used in these syntheses are corrosive or flammable and should be handled with care.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

Route 1: From 2,3,4-Trimethoxybenzaldehyde

Issue 1: Low Yield in the One-Pot Conversion to Nitrile

  • Symptom: The final isolated yield of this compound is significantly lower than the reported 85%.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh, high-purity batch of ferrous sulfate. Ensure it has been stored properly to prevent oxidation.
Incomplete Reaction Increase the reflux time and continue to monitor the reaction by TLC until the starting aldehyde is fully consumed.[1]
Suboptimal Temperature Ensure the reaction mixture is maintained at a steady reflux. A temperature that is too low will result in a sluggish reaction, while excessive heat could lead to decomposition.
Poor Quality Starting Material Verify the purity of the 2,3,4-Trimethoxybenzaldehyde. Impurities can inhibit the reaction or lead to side products.
Inefficient Extraction Ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.

Issue 2: Formation of Impurities (e.g., Aldoxime Intermediate)

  • Symptom: TLC or NMR analysis of the crude product shows the presence of significant amounts of the 2,3,4-trimethoxybenzaldehyde oxime.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Dehydration Ensure the reaction is carried out under reflux conditions for a sufficient duration to facilitate the dehydration of the in-situ formed oxime.
Presence of Water Although the reaction is often carried out in a solvent like DMF, ensure that the starting materials and apparatus are reasonably dry to favor the dehydration step.
Catalyst Deactivation The catalyst may have been deactivated. Ensure the correct stoichiometry of the catalyst is used.
Route 2: Sandmeyer Reaction of 2,3,4-Trimethoxyaniline

Issue 3: Low Yield of this compound

  • Symptom: The overall yield of the final product is poor.

  • Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Diazotization Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.[8] Use a slight excess of sodium nitrite to ensure complete conversion of the aniline.
Premature Decomposition of Diazonium Salt Use the diazonium salt solution immediately after its preparation. Do not attempt to isolate it. Keep the solution cold throughout the process.[8]
Ineffective Cyanation Ensure the copper(I) cyanide is of good quality and freshly prepared if possible. The temperature of the cyanation step is also critical and may require optimization.
Side Reactions Phenol formation can be a significant side reaction if water is present and the temperature is not controlled.[8] Ensure anhydrous conditions for the cyanation step if possible.

Issue 4: Presence of Phenolic Impurities

  • Symptom: The final product is contaminated with 2,3,4-trimethoxyphenol.

  • Possible Causes & Solutions:

CauseRecommended Solution
Reaction of Diazonium Salt with Water This is a common side reaction in the Sandmeyer reaction.[8] Minimize the amount of water present during the cyanation step and maintain a low temperature to disfavor this pathway.
Elevated Reaction Temperature Higher temperatures can promote the decomposition of the diazonium salt and subsequent reaction with water.
Inefficient Cyanide Attack If the cyanide nucleophile is not readily available or reactive enough, the competing reaction with water will be more prevalent.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde[1]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Benzene (or a suitable substitute for chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,3,4-Trimethoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1.0 mmol).

  • Add 5 mL of DMF to the flask.

  • Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Filter off the catalyst.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., benzene/ethyl acetate, 4:1) to afford pure this compound.

Protocol 2: General Procedure for Sandmeyer Cyanation

Materials:

  • 2,3,4-Trimethoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to create a complex with CuCN)

  • Sodium carbonate or sodium bicarbonate

  • An appropriate organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

Part A: Diazotization

  • Dissolve 2,3,4-Trimethoxyaniline in a suitable amount of aqueous hydrochloric acid in a beaker.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide. This may involve dissolving CuCN in an aqueous solution of sodium cyanide to form a soluble complex.

  • Cool the copper(I) cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm slowly to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize it with sodium carbonate or bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_aldehyde_to_nitrile cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification aldehyde 2,3,4-Trimethoxy- benzaldehyde reflux Reflux in DMF (approx. 6h) aldehyde->reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reflux catalyst FeSO4 catalyst->reflux filter Filter Catalyst reflux->filter extract Extract with Ethyl Acetate filter->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate chromatography Column Chromatography concentrate->chromatography product 2,3,4-Trimethoxy- benzonitrile chromatography->product

Caption: Workflow for the one-pot synthesis of this compound.

sandmeyer_reaction_pathway start 2,3,4-Trimethoxyaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium Aryl Diazonium Salt [Ar-N2]+Cl- diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation side_reaction Side Reaction (+ H2O) diazonium->side_reaction product This compound cyanation->product phenol 2,3,4-Trimethoxyphenol side_reaction->phenol

Caption: Key steps and potential side reaction in the Sandmeyer synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impurities? cause1 Reagent Quality start->cause1 cause2 Reaction Conditions (Temp, Time) start->cause2 cause3 Work-up/Purification start->cause3 solution1 Verify/Replace Reagents cause1->solution1 solution2 Optimize Conditions cause2->solution2 solution3 Refine Procedures cause3->solution3

Caption: A logical approach to troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their nitrile hydrolysis reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My nitrile hydrolysis is very slow or incomplete. What are the first parameters I should check?

A1: Slow or incomplete hydrolysis is a common issue. The first parameters to investigate are temperature and catalyst concentration. Nitrile hydrolysis often requires significant energy input, so increasing the reaction temperature (e.g., to reflux) is a primary strategy.[1][2] Additionally, ensure that the concentration of your acid or base catalyst is sufficient. For particularly stubborn nitriles, switching to a stronger acid or base might be necessary.[2][3]

Q2: I am trying to isolate the carboxylic acid, but I keep getting the amide intermediate. How can I promote full hydrolysis?

A2: The formation of a stable amide intermediate is a frequent outcome, especially under milder conditions.[4][5] To drive the reaction to the carboxylic acid, more vigorous conditions are typically required. This includes prolonged reaction times, higher temperatures (reflux), and potentially a higher concentration of the acid or base catalyst.[6] In acidic hydrolysis, the use of a strong acid like HCl or H₂SO₄ generally favors the formation of the carboxylic acid.[2][7]

Q3: Conversely, how can I selectively stop the hydrolysis at the amide stage?

A3: Isolating the amide requires carefully controlled, milder reaction conditions to prevent further hydrolysis.[4][8]

  • Milder Basic Conditions: Using a base like NaOH or KOH at lower temperatures (e.g., below 100°C without vigorous reflux) can favor amide formation.[8][9]

  • Controlled Acidic Hydrolysis: Some studies suggest that using milder acidic conditions, such as HCl at 40°C, can help stop the reaction at the amide stage.[4][8]

  • Alternative Reagents: The use of alkaline hydrogen peroxide or a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been reported to favor amide formation.[8]

Q4: My starting material or product is sensitive to harsh acidic or basic conditions. What are my alternatives?

A4: For sensitive substrates, enzymatic or metal-catalyzed hydrolysis offers milder alternatives.

  • Enzymatic Hydrolysis: Nitrilases and nitrile hydratases can convert nitriles to carboxylic acids or amides, respectively, under mild conditions (neutral pH and room temperature).[10][11][12] This method is highly selective and can be advantageous for chiral syntheses.[11]

  • Metal-Catalyzed Hydrolysis: Transition metal catalysts, such as those based on rhodium, can facilitate hydrolysis under neutral conditions, offering a good alternative when avoiding strong acids or bases is necessary.[13][14]

Q5: What are the typical solvents used for nitrile hydrolysis?

A5: The choice of solvent depends on the specific reaction conditions and the solubility of the nitrile.

  • Aqueous Solutions: For acid and base-catalyzed hydrolysis, water is a necessary reagent and often serves as the solvent, sometimes in combination with a co-solvent to aid solubility.[15]

  • Alcohols: Methanol (MeOH) and ethanol (EtOH) are frequently used as co-solvents with aqueous acid or base solutions.[2][15]

  • Aprotic Solvents: In some metal-catalyzed reactions, aprotic solvents like toluene may be employed.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion/No Reaction Insufficient temperatureIncrease the reaction temperature, potentially to reflux.[1][2]
Low catalyst concentrationIncrease the concentration of the acid or base catalyst.
Sterically hindered nitrileConsider using a more potent catalyst system or switch to enzymatic hydrolysis, which can sometimes accommodate bulky substrates.
Low substrate solubilityAdd a co-solvent such as methanol or ethanol to improve solubility.[15]
Formation of Amide Instead of Carboxylic Acid Reaction conditions are too mildIncrease the reaction temperature and/or prolong the reaction time.[6]
Insufficient acid/base strengthUse a stronger acid (e.g., concentrated HCl) or a higher concentration of base.[2]
Side Product Formation/Degradation Substrate or product is sensitive to harsh conditionsSwitch to a milder method such as enzymatic or metal-catalyzed hydrolysis.[10][13]
PolymerizationFor acid-catalyzed reactions, carefully control the temperature and the ratio of reagents to avoid exothermic polymerization.[14]
Difficulty Isolating the Product Product is a salt (in basic hydrolysis)Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and allow for extraction of the free carboxylic acid.[1][16]
Product is an ammonium salt (in acidic hydrolysis)Distill off the carboxylic acid if it is volatile. Otherwise, careful workup and purification are required.[16]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis to a Carboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1 equivalent) in a dilute solution of a strong acid (e.g., 5-10 M HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the nitrile.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If the carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[15]

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis to a Carboxylic Acid
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the nitrile (1 equivalent) in an aqueous solution of a strong base (e.g., 10% NaOH or KOH). An alcohol co-solvent like ethanol or methanol can be added to improve solubility.[2][15]

  • Reaction: Heat the mixture to reflux for several hours to overnight. Ammonia gas may be evolved during the reaction.[1]

  • Monitoring: Track the reaction's progress via TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove any alcohol co-solvent. Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted nitrile.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1 N HCl) to a pH of approximately 3. This will protonate the carboxylate salt, forming the free carboxylic acid.[1][15]

  • Purification: Extract the acidified aqueous layer with an organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.[15]

Visual Guides

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Nitrile in Acid/Base Solution reflux Heat to Reflux start->reflux Equip with condenser monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete extract Extract with Organic Solvent cool->extract Acid Hydrolysis acidify Acidify (for base hydrolysis) cool->acidify Base Hydrolysis purify Purify by Recrystallization or Chromatography extract->purify acidify->extract end Pure Carboxylic Acid purify->end

Caption: General workflow for nitrile hydrolysis to a carboxylic acid.

troubleshooting_logic start Low Conversion? temp Increase Temperature/Reflux start->temp Yes amide Amide Intermediate Observed? start->amide No temp->amide catalyst Increase Catalyst Concentration catalyst->amide time Increase Reaction Time amide->time Yes degradation Degradation/Side Products? amide->degradation No harsh_conditions Use Harsher Conditions (Stronger Acid/Base) time->harsh_conditions harsh_conditions->degradation mild_method Switch to Milder Method (Enzymatic/Metal-Catalyzed) degradation->mild_method Yes end Optimization Complete degradation->end No mild_method->end

Caption: Troubleshooting logic for optimizing nitrile hydrolysis.

References

Technical Support Center: Purification of Crude 2,3,4-Trimethoxybenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3,4-Trimethoxybenzonitrile via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most common and recommended stationary phase.[1] Its slightly acidic nature is generally compatible with the benzonitrile and methoxy functional groups.[1] Alumina (neutral or basic) could be considered if the compound shows instability on silica gel.[1]

Q2: What is a good starting solvent system (mobile phase) for the purification?

A2: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is a standard and effective choice for compounds of this polarity.[2] Based on chromatography of similar trimethoxybenzene derivatives, a good starting point would be a low percentage of ethyl acetate in hexanes, such as 5-10% ethyl acetate.[2] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).[3]

Q3: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A3: To find the best solvent system, spot your crude this compound on a TLC plate and elute it with various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired product, this compound, a retention factor (Rf) value between 0.2 and 0.4.[4] This Rf range typically provides the best separation on a column.[5]

Q4: What are the potential impurities I might encounter in my crude this compound?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2,3,4-trimethoxybenzaldehyde or 1,2,3-trimethoxybenzene.[6][7]

  • Incompletely Methylated Intermediates: If the synthesis starts from a polyhydroxy benzaldehyde.[8]

  • Hydrolysis Product: 2,3,4-Trimethoxybenzoic acid may be present if the nitrile group hydrolyzes.[9][10]

  • Side-Reaction Products: From the specific synthetic pathway used.

Q5: How can I visualize the spots on the TLC plate?

A5: this compound, being an aromatic compound, should be visible under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.[11] For visualization of a broader range of compounds, general stains like potassium permanganate or p-anisaldehyde can be used.[12]

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move off the baseline (Rf is too low). The eluent is not polar enough.Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate in the hexanes/ethyl acetate mixture.[3]
The compound runs with the solvent front (Rf is too high). The eluent is too polar.Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in the hexanes/ethyl acetate mixture.[5]
The spots on the TLC plate are streaky. The sample is overloaded on the TLC plate, or the compound is acidic/basic and interacting strongly with the silica gel.Spot a more dilute sample on the TLC plate. If streaking persists, consider adding a small amount (e.g., 1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
The separation on the column is poor, and fractions are mixed. The chosen solvent system does not provide adequate separation between the product and impurities.Re-optimize the solvent system using TLC to achieve better separation between the spots. A shallower polarity gradient during elution can also improve separation.
The compound appears to be degrading on the column. The compound is sensitive to the acidic nature of the silica gel.Consider using a less acidic stationary phase like neutral alumina. Alternatively, the silica gel can be deactivated by flushing the column with a solvent system containing 1-2% triethylamine before loading the sample.
No compound is eluting from the column. The compound may have precipitated at the top of the column, or it is too polar to be eluted with the current solvent system.Check for precipitation. If none is visible, significantly increase the polarity of the eluent (e.g., switch to a higher concentration of ethyl acetate or even add a small amount of methanol).

Experimental Protocol: Purification of this compound

This protocol is a general guideline. The specific solvent ratios and fraction volumes should be optimized based on preliminary TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Hexanes and Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a hexanes/ethyl acetate solvent system (start with 9:1, and adjust as necessary).

    • Visualize the plate under a UV lamp to determine the Rf of the product and impurities.

    • Adjust the solvent ratio to achieve an Rf of ~0.2-0.4 for the this compound.[4]

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand on top of the plug.[2]

    • Prepare a slurry of silica gel in the chosen mobile phase.[1]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]

    • Once the silica has settled, add a thin layer of sand on top to protect the surface.[2]

    • Drain the excess solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane) or the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent in fractions.

    • Monitor the separation by collecting small samples from the eluting solvent and spotting them on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (Hexanes:Ethyl Acetate)PolarityExpected Rf Range for this compound
95:5Low0.1 - 0.2
90:10Low-Medium0.2 - 0.4
80:20Medium0.4 - 0.6
70:30Medium-High> 0.6

Note: These are estimated values and should be confirmed by TLC.

Table 2: Potential Impurities and Their Relative Polarities

CompoundStructureExpected PolarityExpected Elution Order
1,2,3-TrimethoxybenzeneAromatic etherLess PolarEarlier than product
This compound Aromatic nitrile Medium Polarity Product
2,3,4-TrimethoxybenzaldehydeAromatic aldehydeMore PolarLater than product
2,3,4-Trimethoxybenzoic acidAromatic carboxylic acidHighly PolarMuch later than product (may require a more polar eluent)

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase sample_prep 3. Sample Loading (Wet or Dry) column_prep->sample_prep elution 4. Elution (Collect Fractions) sample_prep->elution monitoring 5. Fraction Monitoring (TLC) elution->monitoring Continuous pooling 6. Pool Pure Fractions monitoring->pooling evaporation 7. Solvent Removal (Rotary Evaporation) pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_rf Rf Value Issues cluster_separation Separation & Purity Issues start Problem Encountered During Chromatography rf_low Rf too low (Compound at baseline) start->rf_low rf_high Rf too high (Compound at solvent front) start->rf_high poor_sep Poor Separation (Mixed Fractions) start->poor_sep degradation Compound Degradation start->degradation increase_polarity Increase Eluent Polarity rf_low->increase_polarity decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity reoptimize_tlc Re-optimize TLC / Use Gradient poor_sep->reoptimize_tlc change_stationary_phase Use Neutral Alumina or Deactivate Silica degradation->change_stationary_phase

Caption: Troubleshooting logic for common column chromatography issues.

References

removing side products from 2,3,4-Trimethoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trimethoxybenzonitrile. The following information addresses the identification and removal of common side products encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities are largely dependent on the synthetic route employed. Common side products can include unreacted starting materials such as 1,2,3-trimethoxybenzene or 2,3,4-trimethoxybenzaldehyde, as well as byproducts from side reactions like the hydrolysis of the nitrile to 2,3,4-trimethoxybenzamide or 2,3,4-trimethoxybenzoic acid. Demethylation of one or more methoxy groups can also lead to phenolic impurities. If a Sandmeyer reaction is utilized, the formation of biaryl byproducts is possible.[1][2]

Q2: How can I effectively remove unreacted 2,3,4-trimethoxybenzaldehyde from my this compound product?

A2: Separation of the aldehyde from the nitrile can be achieved through several methods. Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is effective, as the aldehyde is more polar than the nitrile and will elute later.[3][4] Alternatively, recrystallization from a suitable solvent system can be employed. An initial aqueous wash of an organic solution of the crude product with a sodium bisulfite solution can also help to remove the aldehyde impurity.

Q3: My nitrile product appears to be contaminated with a carboxylic acid. What is the best way to remove it?

A3: Acidic impurities such as 2,3,4-trimethoxybenzoic acid, which forms from the hydrolysis of the nitrile group, can be readily removed by an aqueous basic wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a 5% aqueous solution of sodium bicarbonate or sodium hydroxide. The acidic impurity will be deprotonated and extracted into the aqueous layer, leaving the purified nitrile in the organic phase.

Q4: I suspect some demethylation has occurred, leading to phenolic impurities. How can these be removed?

A4: Phenolic impurities can be removed by a basic aqueous extraction. Dissolve the crude product in an organic solvent and wash with an aqueous sodium hydroxide solution. The phenolic impurities will form sodium phenoxides, which are soluble in the aqueous layer and thus removed from the desired product.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
Symptom Possible Cause Troubleshooting/Purification Strategy
Signals corresponding to 1,2,3-trimethoxybenzene in NMR/GC-MSIncomplete formylation or cyanation reaction.Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) on a silica gel column. 1,2,3-trimethoxybenzene is less polar and will elute before the more polar this compound.[3][4][5]
Signals corresponding to 2,3,4-trimethoxybenzaldehyde in NMR/GC-MSIncomplete conversion of the aldehyde to the nitrile.Column Chromatography: Utilize a hexane/ethyl acetate gradient on a silica gel column. The aldehyde is more polar than the nitrile and will have a longer retention time.[6] Recrystallization: Employ a suitable solvent system. An aliphatic solvent may favor the crystallization of the nitrile, leaving the aldehyde in the mother liquor.[7]
Issue 2: Presence of Hydrolysis-Related Side Products
Symptom Possible Cause Troubleshooting/Purification Strategy
Broad peak in ¹H NMR, signals corresponding to -CONH₂Partial hydrolysis of the nitrile group during reaction or workup.Column Chromatography: The amide is significantly more polar than the nitrile and will be strongly retained on a silica gel column, allowing for easy separation with a hexane/ethyl acetate eluent system.
Acidic product, confirmed by pH testing or spectroscopyComplete hydrolysis of the nitrile group.Aqueous Extraction: Dissolve the crude product in an organic solvent and perform a liquid-liquid extraction with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid will be extracted into the aqueous phase.
Issue 3: Presence of Other Side Products
Symptom Possible Cause Troubleshooting/Purification Strategy
Mass spectra indicating loss of one or more methyl groupsDemethylation of methoxy groups due to harsh acidic or thermal conditions.Aqueous Extraction: Phenolic impurities can be removed by washing an organic solution of the product with an aqueous base (e.g., 5% NaOH).
Presence of high molecular weight impurities in mass spectraFormation of biaryl byproducts during a Sandmeyer reaction.[1][2]Column Chromatography: Biaryl compounds are typically less polar than the desired nitrile and can be separated on a silica gel column. Recrystallization: This can be effective if the solubility of the biaryl byproduct is significantly different from that of the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined empirically.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. A co-solvent system, such as ethanol/water or acetone/hexane, can also be effective.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Methodology:

  • Stationary Phase and Column Packing: A silica gel stationary phase is typically used for the separation of moderately polar organic compounds.[8] The column can be packed using either a dry or wet method.[3][9]

  • Mobile Phase Selection: A common mobile phase is a gradient of ethyl acetate in hexane.[8] The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the compounds. Less polar impurities will elute first, followed by the this compound. More polar impurities will elute at higher solvent polarities.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude this compound analysis Analyze by TLC/GC-MS/NMR start->analysis decision_impurities Impurities Present? analysis->decision_impurities unreacted_sm Unreacted Starting Material decision_impurities->unreacted_sm Yes hydrolysis_products Hydrolysis Products (Amide/Acid) decision_impurities->hydrolysis_products other_byproducts Other Byproducts (e.g., Phenols, Biaryls) decision_impurities->other_byproducts pure_product Pure this compound decision_impurities->pure_product No column_chromatography Column Chromatography unreacted_sm->column_chromatography acid_base_extraction Acid/Base Extraction hydrolysis_products->acid_base_extraction other_byproducts->column_chromatography recrystallization Recrystallization other_byproducts->recrystallization column_chromatography->pure_product recrystallization->pure_product acid_base_extraction->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

G Key Side Reactions in this compound Synthesis cluster_synthesis Main Reaction cluster_side_reactions Side Reactions Starting Material Starting Material This compound This compound Starting Material->this compound Main Synthetic Step Incomplete Reaction Incomplete Reaction Starting Material->Incomplete Reaction leads to Other Side Reactions Other Side Reactions Starting Material->Other Side Reactions can lead to Hydrolysis Hydrolysis This compound->Hydrolysis forms Demethylation Demethylation This compound->Demethylation forms 2,3,4-Trimethoxybenzamide 2,3,4-Trimethoxybenzamide Hydrolysis->2,3,4-Trimethoxybenzamide 2,3,4-Trimethoxybenzoic Acid 2,3,4-Trimethoxybenzoic Acid Hydrolysis->2,3,4-Trimethoxybenzoic Acid Hydroxylated Impurities Hydroxylated Impurities Demethylation->Hydroxylated Impurities Biaryl Byproducts (Sandmeyer) Biaryl Byproducts (Sandmeyer) Other Side Reactions->Biaryl Byproducts (Sandmeyer)

References

Technical Support Center: Formylation of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1,2,3-trimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation. The primary goal is the synthesis of 2,3,4-trimethoxybenzaldehyde, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 1,2,3-trimethoxybenzene?

A1: The two most prevalent and effective methods for the formylation of the electron-rich 1,2,3-trimethoxybenzene are the Vilsmeier-Haack reaction and the Gattermann reaction. The Vilsmeier-Haack reaction is generally preferred for its milder conditions and avoidance of highly toxic reagents like hydrogen cyanide.

Q2: What is the expected regioselectivity for the formylation of 1,2,3-trimethoxybenzene?

A2: Due to the electronic directing effects of the three methoxy groups, electrophilic aromatic substitution is directed to the positions activated by these electron-donating groups. The primary product expected from the formylation of 1,2,3-trimethoxybenzene is 2,3,4-trimethoxybenzaldehyde. The formyl group is introduced at the 4-position, which is para to the C1-methoxy group and ortho to the C3-methoxy group, representing a sterically accessible and electronically activated site.

Q3: Can demethylation occur as a side reaction?

A3: Yes, demethylation of the methoxy groups can be a potential side reaction, particularly under harsh acidic conditions that can be present in both the Vilsmeier-Haack (from the Vilsmeier reagent and workup) and Gattermann (strong Lewis acid) reactions. This can lead to the formation of hydroxylated benzaldehyde derivatives, complicating purification. Careful control of reaction temperature and the amount of Lewis acid can help minimize this side reaction.

Q4: What are the primary safety concerns when performing these formylation reactions?

A4: For the Vilsmeier-Haack reaction, the reagents, particularly phosphorus oxychloride (POCl₃), are corrosive and react violently with water. The reaction can also be exothermic. For the Gattermann reaction, the traditional method involves the use of highly toxic hydrogen cyanide (HCN) gas. The modified Gattermann reaction using zinc cyanide (Zn(CN)₂) is safer as it avoids handling gaseous HCN, but zinc cyanide is still highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Vilsmeier-Haack Reaction

Issue 1: Low or No Yield of 2,3,4-Trimethoxybenzaldehyde

Possible Cause Troubleshooting Step
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. Prepare the reagent in situ just before use.
Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is done at low temperatures (0-10°C), the formylation step may require heating. Monitor the reaction by TLC and if no conversion is observed, gradually increase the temperature. Some procedures report reaction temperatures up to 80-85°C.[1]
Poor Substrate Quality Ensure the starting 1,2,3-trimethoxybenzene is pure, as impurities can interfere with the reaction.
Inefficient Quenching/Hydrolysis The intermediate iminium salt must be hydrolyzed to the aldehyde. After the reaction is complete, pour the reaction mixture into a cold aqueous solution (e.g., ice-water or a cold sodium acetate solution) and stir to ensure complete hydrolysis.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Troubleshooting Step
Over-formylation (Diformylation) This can occur with highly activated substrates like 1,2,3-trimethoxybenzene, especially with an excess of the Vilsmeier reagent. Carefully control the stoichiometry. A 1.1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of diformylated byproducts.
Reaction Temperature Too High Elevated temperatures can sometimes lead to less selective reactions. Try running the reaction at a lower temperature for a longer duration.

Issue 3: Presence of a Chlorinated Byproduct

Possible Cause Troubleshooting Step
Chlorination by Vilsmeier Reagent The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent, especially at higher temperatures.
Alternative Reagents If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.
Gattermann Reaction

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

Possible Cause Troubleshooting Step
Inactive Lewis Acid Catalyst The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Use freshly opened or properly stored anhydrous aluminum chloride.
Insufficient HCl In the modified Gattermann reaction with Zn(CN)₂, a stream of anhydrous HCl gas is required to generate HCN in situ. Ensure a steady flow of dry HCl gas throughout the reaction.
Low Substrate Reactivity While 1,2,3-trimethoxybenzene is highly activated, ensure that the reaction conditions are suitable for its formylation. The Gattermann-Koch variant (using CO instead of HCN) is generally not applicable to phenol ethers.[2]

Issue 2: Low Yield and Tar Formation

Possible Cause Troubleshooting Step
Excess Lewis Acid Too much AlCl₃ can lead to polymerization and decomposition of the electron-rich substrate, resulting in tar formation. Use the minimum effective amount of the catalyst.
Reaction Temperature Too High The Gattermann reaction can be exothermic. Maintain careful temperature control, often at or below room temperature, to prevent side reactions and decomposition.
Work-up Issues The work-up for the Gattermann reaction involves the hydrolysis of an intermediate aldimine. This step is crucial for obtaining the final aldehyde product. Ensure proper hydrolysis conditions are met.

Data Presentation

Comparison of Formylation Methods for Alkoxybenzenes

The following table provides a general comparison of the Vilsmeier-Haack and Gattermann reactions for the formylation of activated alkoxybenzenes. Note that specific yields for 1,2,3-trimethoxybenzene may vary.

Formylation MethodReagentsTypical SolventsTemperatureTypical Yield RangeKey Challenges
Vilsmeier-Haack POCl₃, DMFDMF, Dichloromethane0°C to 85°C75-95%Over-formylation, potential chlorination, thermal hazards.
Gattermann Zn(CN)₂, HCl, AlCl₃Benzene, EtherRoom Temp to 45°CModerate to GoodUse of highly toxic cyanide, moisture sensitivity, potential for tar formation.[3]

Data compiled from various sources on the formylation of electron-rich aromatic compounds.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

This protocol is a representative procedure for the synthesis of 2,3,4-trimethoxybenzaldehyde.

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 eq). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the DMF, maintaining the temperature below 10°C.

  • Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,2,3-trimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.

  • Add the solution of 1,2,3-trimethoxybenzene to the Vilsmeier reagent dropwise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-85°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it slowly into a vigorously stirred mixture of ice and water.

  • Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A reported yield is approximately 75% with a purity of over 99%.[1][4]

Protocol 2: Gattermann Formylation of 1,2,3-Trimethoxybenzene (Adams Modification)

This protocol is a general procedure and requires strict safety precautions due to the use of cyanide.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent such as benzene or carbon disulfide.

  • Add 1,2,3-trimethoxybenzene (1.0 eq) to the suspension.

  • Add zinc cyanide (Zn(CN)₂, 1.5 eq) to the reaction mixture.

  • Reaction: Cool the flask in an ice bath and begin to pass a steady stream of dry hydrogen chloride (HCl) gas through the mixture with vigorous stirring.

  • Continue the HCl stream for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The resulting aldimine hydrochloride intermediate is then hydrolyzed by heating the aqueous mixture.

  • Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-10°C POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Substrate 1,2,3-Trimethoxybenzene Substrate->Iminium Add to Vilsmeier Reagent Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product 2,3,4-Trimethoxybenzaldehyde Hydrolysis->Product Purification Distillation / Recrystallization Product->Purification

Caption: Workflow for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.

Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier Start Low Yield Issue CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->CheckReagents CheckReagents->Start Reagents Poor CheckTemp Optimize Reaction Temperature (Monitor by TLC, may need heating) CheckReagents->CheckTemp Reagents OK CheckTemp->Start Temp Not Optimal CheckWorkup Verify Hydrolysis Step (Vigorous stirring in cold aqueous solution) CheckTemp->CheckWorkup Temp Optimized CheckWorkup->Start Work-up Inefficient Solution Yield Improved CheckWorkup->Solution Work-up Correct

Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack reaction.

References

preventing decomposition during distillation of benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the distillation of benzonitriles, focusing on preventing decomposition.

Troubleshooting Guides

This section addresses specific issues that may arise during the distillation of benzonitriles, offering potential causes and solutions.

Issue 1: Product Discoloration (Yellowing) or Polymerization in Distillation Pot

  • Possible Causes:

    • Thermal Decomposition: Heating benzonitriles to their atmospheric boiling point (approx. 191°C for benzonitrile) can induce decomposition, leading to the formation of colored byproducts and polymers.[1][2] When heated to decomposition, benzonitrile can emit toxic hydrogen cyanide and oxides of nitrogen.[2]

    • Presence of Impurities: Acidic or basic impurities can catalyze decomposition and polymerization reactions at elevated temperatures.[3]

    • Reaction with Drying Agents: The use of calcium hydride (CaH₂) as a drying agent can cause some decomposition of benzonitrile during distillation.[2][4][5]

  • Recommended Solutions:

    • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.[4][5]

    • Pre-distillation Purification:

      • Wash the crude benzonitrile with a dilute acid solution (e.g., 5% HCl) to remove basic impurities, followed by a wash with a dilute basic solution (e.g., 5% NaHCO₃) to remove acidic impurities.[6]

      • Ensure the benzonitrile is thoroughly dried using appropriate drying agents like anhydrous magnesium sulfate (MgSO₄), calcium sulfate (CaSO₄), or potassium carbonate (K₂CO₃) before distillation.[4][5] Distillation from phosphorus pentoxide (P₂O₅) is also a recommended method for rigorous drying.[4]

    • Avoid Reactive Drying Agents: Do not use calcium hydride (CaH₂) for drying benzonitriles prior to distillation.[2][4][5]

Issue 2: Low Purity of Distilled Benzonitrile

  • Possible Causes:

    • Incomplete Removal of Impurities: Impurities with boiling points close to the benzonitrile may co-distill. Common impurities include water, isonitriles, amines, benzamide, and benzoic acid.[7]

    • Hydrolysis: The presence of water during distillation, especially with acidic or basic residues, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[8][9]

    • Azeotrope Formation: Some nitriles may form azeotropes with water, making complete separation by simple distillation challenging.[3]

  • Recommended Solutions:

    • Fractional Distillation: Employ a fractionating column to enhance the separation of components with close boiling points.[3][6]

    • Chemical Pre-treatment:

      • To remove isonitriles and amines, treat the crude benzonitrile with concentrated HCl, followed by drying with K₂CO₃.[2][4][5]

      • Steam distillation can be effective in removing small amounts of carbylamines.[4][5]

    • Thorough Drying: Ensure the benzonitrile is anhydrous before distillation to prevent hydrolysis.[3]

Quantitative Data Summary
ParameterValueReference(s)
Benzonitrile Boiling Point (Atmospheric Pressure)191 °C[3][10]
Benzonitrile Boiling Point (Reduced Pressure)69 °C @ 10 mmHg[4][5]
96 °C @ 40 mmHg[2][4][5]
Purity after Acid Wash>98%[6]
Common Impurities in Industrial Grade BenzonitrileToluene (0.1-0.3%), Benzamide (0.05-0.1%), Benzoic Acid (0.01-0.05%)[11]

Experimental Protocols

Protocol 1: General Purification of Benzonitrile via Washing and Vacuum Distillation

This protocol is designed to remove acidic, basic, and water-soluble impurities before a final purification step by vacuum distillation.

  • Acid Wash:

    • Place the crude benzonitrile in a separatory funnel.

    • Add an equal volume of 5% aqueous hydrochloric acid, shake vigorously, and vent frequently.[6]

    • Allow the layers to separate and remove the aqueous layer.

    • Repeat the acid wash.

  • Base Wash:

    • Wash the benzonitrile with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[6]

    • Follow with a wash with deionized water to remove any residual salts.[6]

  • Drying:

    • Transfer the washed benzonitrile to an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous MgSO₄ or K₂CO₃) and swirl. The drying agent should move freely once the benzonitrile is dry.[4][5][6]

  • Vacuum Distillation:

    • Filter the dried benzonitrile into a round-bottom flask suitable for distillation.

    • Set up a vacuum distillation apparatus.

    • Heat the flask gently under reduced pressure.

    • Discard the initial fraction (forerun).

    • Collect the main fraction at a constant temperature and pressure (e.g., 69 °C at 10 mmHg).[4][5]

    • Stop the distillation before the flask goes to dryness.

Mandatory Visualizations

Benzonitrile_Purification_Workflow cluster_pretreatment Pre-treatment cluster_drying Drying cluster_distillation Distillation crude Crude Benzonitrile acid_wash Acid Wash (5% HCl) crude->acid_wash Remove basic impurities base_wash Base Wash (5% NaHCO3) acid_wash->base_wash Neutralize water_wash Water Wash base_wash->water_wash Remove salts drying Drying (e.g., MgSO4) water_wash->drying Remove water distillation Vacuum Distillation drying->distillation Purify pure Pure Benzonitrile distillation->pure

Caption: Workflow for the purification of benzonitrile.

Decomposition_Troubleshooting issue Decomposition during Distillation cause1 High Temperature issue->cause1 cause2 Presence of Water issue->cause2 cause3 Reactive Drying Agents (e.g., CaH2) issue->cause3 cause4 Acidic/Basic Impurities issue->cause4 solution1 Use Vacuum Distillation cause1->solution1 solution2 Thorough Drying (e.g., MgSO4, P2O5) cause2->solution2 solution3 Use Inert Drying Agents cause3->solution3 solution4 Pre-distillation Washings cause4->solution4

Caption: Troubleshooting logic for benzonitrile decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of benzonitrile decomposition during distillation? A1: The most common signs are a yellowing or darkening of the liquid in the distillation pot, the formation of solid polymers, and potentially an unexpected increase in pressure due to the release of gaseous byproducts like hydrogen cyanide.[1][2]

Q2: Why is vacuum distillation recommended for benzonitriles? A2: Vacuum distillation lowers the boiling point of the liquid.[12] For benzonitrile, this means it can be distilled at a temperature significantly lower than its atmospheric boiling point of 191°C, which in turn minimizes the risk of thermal decomposition.[4][5]

Q3: Can I use calcium hydride (CaH₂) to dry benzonitrile before distillation? A3: It is not recommended. Several sources indicate that distillation from CaH₂ can cause some decomposition of benzonitrile.[2][4][5] It is safer to use neutral drying agents like anhydrous magnesium sulfate, calcium sulfate, potassium carbonate, or phosphorus pentoxide.[4][5]

Q4: How can I remove amine or isonitrile impurities from my benzonitrile sample? A4: A common and effective method is to wash the crude benzonitrile with concentrated hydrochloric acid.[2][4][5] This converts the basic amines and isonitriles into their corresponding hydrochloride salts, which can be removed in the aqueous phase. This should be followed by drying with a suitable agent like potassium carbonate.[2][4][5]

Q5: What is the cause of hydrolysis and how can it be prevented? A5: Hydrolysis is the reaction of the nitrile group with water to form a benzamide and subsequently benzoic acid.[8][13] This reaction can be catalyzed by both acids and bases.[14][15] To prevent it, ensure that the benzonitrile is thoroughly dried before distillation and that any acidic or basic impurities have been removed through appropriate washing steps.[3][6]

References

scaling up the synthesis of 2,3,4-Trimethoxybenzonitrile for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,3,4-Trimethoxybenzonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during industrial-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient for the scale of the synthesis. 2. Low Reagent Purity: Impurities in starting materials (e.g., 1,2,3-trimethoxybenzene or the starting aldehyde/acid) can interfere with the reaction. 3. Inefficient Cyanation: The cyanation reagent (e.g., cuprous cyanide) may be of low quality or deactivated. 4. Catalyst Deactivation: The catalyst, if used, may have lost its activity.1. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction until completion. Consider extending the reaction time. 2. Verify Reagent Purity: Ensure all starting materials meet the required purity specifications for the reaction. 3. Use High-Quality Reagents: Source cyanation reagents from reputable suppliers and handle them under appropriate inert conditions. 4. Catalyst Screening and Handling: If using a catalyst, ensure it is fresh and handled according to the supplier's recommendations. Consider screening different catalysts to find the most robust one for the process.
Formation of Impurities 1. Side Reactions: Undesired side reactions may occur due to incorrect temperature, pressure, or reagent stoichiometry. 2. Over-bromination: In the bromination-cyanation route, multiple bromine atoms may be added to the aromatic ring. 3. Hydrolysis of Nitrile: The nitrile group can hydrolyze back to a carboxylic acid or amide under certain conditions, especially during workup.1. Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and the rate of reagent addition.[1] 2. Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent (e.g., NBS) and monitor the reaction closely. 3. Careful Workup: Ensure the workup conditions (e.g., pH, temperature) are controlled to prevent hydrolysis of the nitrile group.
Difficult Product Isolation/Purification 1. Emulsion Formation during Extraction: The presence of certain impurities or surfactants can lead to stable emulsions during aqueous workup. 2. Co-eluting Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging. 3. Product Oiling Out: The product may not crystallize properly and instead form an oil.1. Break Emulsions: Add brine or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective on a larger scale. 2. Recrystallization: Develop a robust recrystallization procedure to selectively crystallize the desired product, leaving impurities in the mother liquor. 3. Seeding: Use seed crystals of pure this compound to induce crystallization.
Safety Concerns 1. Exposure to Cyanide: Cyanide reagents are highly toxic.[1][2] 2. Runaway Reactions: Exothermic reactions, if not properly controlled, can lead to a dangerous increase in temperature and pressure.1. Strict Safety Protocols: All handling of cyanide-containing compounds must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3] Have a cyanide antidote kit readily available. 2. Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the reaction before scaling up. Implement appropriate cooling and emergency shutdown procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most common routes start from either 1,2,3-trimethoxybenzene or a derivative of pyrogallic acid. One prominent method involves the bromination of 1,2,3-trimethoxybenzene followed by cyanation.[4] Another approach is the conversion of 2,3,4-trimethoxybenzaldehyde to the nitrile.

Q2: What are the critical safety precautions to take when working with cyanide reagents on a large scale?

A2: Due to the high toxicity of cyanides, stringent safety protocols are essential.[1][2] This includes working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses, lab coat), and having a cyanide poisoning treatment plan and antidote kit readily available.[3] All waste containing cyanide must be quenched and disposed of according to strict environmental regulations.[2]

Q3: How can I minimize the formation of the corresponding carboxylic acid as a byproduct?

A3: Hydrolysis of the nitrile group to the carboxylic acid can occur in the presence of strong acids or bases, especially at elevated temperatures. To minimize this, ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions and at lower temperatures.

Q4: Are there "greener" or safer alternatives to traditional cyanide reagents?

A4: Research is ongoing into safer cyanation methods to avoid the use of highly toxic reagents like HCN and alkali metal cyanides.[5] Some methods utilize less toxic cyanide sources or in-situ generation of the cyanide nucleophile. However, for industrial scale, the cost-effectiveness of these alternatives needs to be considered.

Q5: What are the key parameters to control during the scale-up of this synthesis?

A5: Critical parameters for successful scale-up include efficient temperature control (managing exotherms), agitation speed (to ensure homogeneity), the rate of reagent addition, and the choice of solvent.[6] A thorough process safety assessment is crucial before attempting production at an industrial scale.

Experimental Protocols

Method 1: From 1,2,3-Trimethoxybenzene via Bromination and Cyanation[4]

Step 1: Bromination of 1,2,3-Trimethoxybenzene

  • In a suitable reactor, dissolve 1,2,3-trimethoxybenzene in a solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0-5 °C.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3,4-trimethoxy bromobenzene.

Step 2: Cyanation of 2,3,4-Trimethoxy Bromobenzene

  • To the crude 2,3,4-trimethoxy bromobenzene, add DMF and cuprous cyanide (CuCN).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Direct Cyanation of 1,2,3-Trimethoxybenzene[5]
  • In a dried reaction vessel, add 1,2,3-trimethoxybenzene, potassium ferricyanide (K₃[Fe(CN)₆]), iodine (I₂), silver nitrate (AgNO₃), and copper(II) chloride dihydrate (CuCl₂·2H₂O) in acetonitrile.

  • Stir the mixture at room temperature for the specified time (e.g., 24 hours), monitoring by TLC or HPLC.

  • After the reaction is complete, filter the mixture and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield this compound.

Process and Logic Diagrams

Synthesis_Pathways Synthesis Pathways for this compound A 1,2,3-Trimethoxybenzene C 2,3,4-Trimethoxy Bromobenzene A->C Bromination (NBS) D This compound A->D Direct C-H Cyanation B Pyrogallic Acid E 1,2,3-Trimethoxybenzene (from Pyrogallic Acid) B->E Methylation C->D Cyanation (CuCN) E->D Direct Cyanation

Caption: Key synthesis routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_reaction Is the reaction complete? start->check_reaction extend_time Extend reaction time and monitor progress (TLC/HPLC) check_reaction->extend_time No check_purity Are starting materials pure? check_reaction->check_purity Yes extend_time->check_reaction purify_reagents Purify or source higher grade starting materials check_purity->purify_reagents No check_conditions Are reaction conditions (temp, pressure) optimal? check_purity->check_conditions Yes purify_reagents->start optimize_conditions Re-optimize reaction conditions check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->start

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Catalyst Selection for Benzonitrile Cyclotrimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the cyclotrimerization of benzonitrile to form 2,4,6-triphenyl-1,3,5-triazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Low yield, catalyst deactivation, and byproduct formation are common hurdles in the cyclotrimerization of benzonitrile. The following table provides a guide to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low to No Conversion Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Use a fresh batch of catalyst stored under the appropriate anhydrous and inert conditions. For catalysts generated in situ, ensure the precursors are pure and the reaction is performed under an inert atmosphere.
Suboptimal Temperature: The reaction temperature may be too low for the chosen catalytic system.Gradually increase the reaction temperature. For instance, low-valent titanium catalysts often require temperatures around 150 °C.[1]
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.Increase the catalyst loading incrementally. For titanium-based catalysts, a loading of 0.5 mol% is a reasonable starting point.[1]
Low Yield of 2,4,6-Triphenyl-1,3,5-triazine Catalyst Deactivation: Impurities in the benzonitrile or solvent can poison the catalyst.Purify the benzonitrile (e.g., by distillation) and use anhydrous, high-purity solvents.
Formation of Side Products: In the presence of other nitriles, cross-cyclotrimerization can lead to a mixture of triazines.[2]If a single product is desired, ensure that no other nitrile-containing compounds are present in the reaction mixture.
Incomplete Reaction: The reaction time may be insufficient for complete conversion.Monitor the reaction progress using techniques like TLC or GC and extend the reaction time as needed. For some titanium catalysts, reaction times of 15 hours or more may be necessary.[1]
Formation of Unidentified Byproducts High Reaction Temperature: Extremely high temperatures can lead to decomposition of the product or catalyst, or the formation of polymeric materials.Optimize the reaction temperature by running a series of experiments at different temperatures to find the optimal balance between reaction rate and selectivity.
Presence of Water: Water can react with and deactivate many of the catalysts used for this reaction, particularly Lewis acids and low-valent transition metals.Ensure all glassware is thoroughly dried and the reaction is performed under strictly anhydrous conditions.
Difficulty in Product Isolation High Viscosity of Reaction Mixture: At the end of the reaction, the mixture can become a viscous solid, making product extraction difficult.[1]The product can often be isolated by recrystallization from a suitable hot solvent, such as toluene.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for benzonitrile cyclotrimerization?

A1: A variety of catalysts can be employed for this transformation. The most common classes include:

  • Low-valent Titanium Complexes: These are often generated in situ from a titanium chloride precursor (e.g., TiCl₄(thf)₂) and a reducing agent like magnesium.[1] These systems have shown good activity under solvent-free conditions at elevated temperatures.[1]

  • Lewis Acids: Silica-supported Lewis acids such as ZnCl₂, AlCl₃, and TiCl₄ can catalyze the reaction, often under solvent-free conditions and with microwave irradiation to shorten reaction times.

  • Cobalt Complexes: CpCo(CO)₂ has been used, particularly in cross-cyclotrimerization reactions, often requiring microwave irradiation to proceed efficiently.[2]

  • Other Transition Metals: Raney Nickel has also been reported to catalyze the trimerization of benzonitrile.

Q2: How do I choose the best catalyst for my specific benzonitrile derivative?

A2: The electronic properties of the substituents on the benzonitrile ring can influence catalyst choice. Electron-donating groups may increase the electron density on the nitrile nitrogen, potentially affecting its coordination to the metal center. Conversely, electron-withdrawing groups can make the nitrile carbon more electrophilic. It is advisable to screen a small set of catalysts from different classes to identify the most effective one for your substrate.

Q3: My reaction is not working. What are the first troubleshooting steps I should take?

A3: Start by verifying the integrity of your setup and reagents.

  • Confirm Anhydrous and Inert Conditions: Ensure your glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Check Reagent Purity: Use freshly distilled benzonitrile and anhydrous solvents.

  • Verify Catalyst Activity: If possible, test your catalyst on a known, reliable reaction to confirm its activity. If using an older bottle of catalyst, it may be deactivated.

Q4: Can I use a solvent for this reaction?

A4: While many successful cyclotrimerizations of benzonitrile are performed under solvent-free conditions, particularly with low-valent titanium catalysts,[1] the use of a high-boiling, inert solvent like toluene can be beneficial in some cases, especially for dissolving reactants and facilitating heat transfer.

Catalyst Performance Data

The following table summarizes the performance of various titanium-based catalytic systems for the cyclotrimerization of benzonitrile under solvent-free conditions.

Catalyst PrecursorReductantTemperature (°C)Time (h)Yield (%)
(bis(indolyl))TiCl₂Mg15015~95
Cp₂TiCl₂Mg15015~85
(CGC)TiCl₂Mg15015~75
TiCl₄(thf)₂ Mg 150 15 ~90
Cp*TiCl₃Mg15015~80
CpTiCl₃Mg15015~70

Data sourced from a study on the cyclotrimerization of benzonitrile using titanium chlorido complexes and magnesium.[1]

Experimental Protocols

Protocol 1: Cyclotrimerization using a TiCl₄(thf)₂/Mg Catalytic System

This protocol is based on the methodology described for the cyclotrimerization of benzonitrile using a low-valent titanium catalyst.[1]

Materials:

  • TiCl₄(thf)₂ (Titanium(IV) chloride tetrahydrofuran complex)

  • Magnesium (Mg) turnings

  • Benzonitrile (PhCN)

  • Anhydrous toluene (for workup)

  • Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a glovebox or under a flow of inert gas, add TiCl₄(thf)₂ (0.5 mol%) and magnesium turnings (2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Benzonitrile: Add freshly distilled benzonitrile (1 equivalent) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 15 hours. The reaction mixture will become a viscous solid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add hot toluene to the flask and stir to dissolve the product.

    • Filter the hot solution to remove any insoluble inorganic salts.

    • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the 2,4,6-triphenyl-1,3,5-triazine.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Visualizations

CatalystSelectionWorkflow start Start: Select Catalyst for Benzonitrile Cyclotrimerization substrate_check Is the benzonitrile substituted? start->substrate_check unsubstituted Unsubstituted Benzonitrile substrate_check->unsubstituted No substituted Substituted Benzonitrile substrate_check->substituted Yes ti_catalyst Consider Low-Valent Titanium Catalysts (e.g., TiCl4(thf)2/Mg) unsubstituted->ti_catalyst screening Screen a few catalyst types (e.g., Ti-based, Lewis Acid) substituted->screening screening->ti_catalyst lewis_acid Consider Silica-Supported Lewis Acids (e.g., ZnCl2/SiO2) screening->lewis_acid optimize Optimize reaction conditions (temperature, time, catalyst loading) screening->optimize solvent_free Solvent-free conditions at ~150°C ti_catalyst->solvent_free ti_catalyst->optimize microwave Microwave irradiation may accelerate the reaction lewis_acid->microwave lewis_acid->optimize

Caption: A workflow for selecting a catalyst for benzonitrile cyclotrimerization.

ExperimentalWorkflow setup 1. Setup Reaction (Dry glassware, inert atmosphere) reagents 2. Add Catalyst and Benzonitrile setup->reagents reaction 3. Heat Reaction Mixture (e.g., 150°C for 15h) reagents->reaction workup 4. Cool and Dissolve in Hot Toluene reaction->workup filtration 5. Filter to Remove Insolubles workup->filtration crystallization 6. Cool Filtrate to Crystallize Product filtration->crystallization isolation 7. Isolate Product (Filtration and Drying) crystallization->isolation

Caption: A general experimental workflow for benzonitrile cyclotrimerization.

References

how to improve regioselectivity in electrophilic substitution of trimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in controlling regioselectivity during the electrophilic substitution of trimethoxybenzene (TMB) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a primary concern when performing electrophilic aromatic substitution (EAS) on trimethoxybenzenes?

A: Regioselectivity is critical because trimethoxybenzenes are highly activated aromatic rings. The three powerful electron-donating methoxy groups (-OCH3) significantly increase the nucleophilicity of the ring, making it highly susceptible to electrophilic attack.[1][2] However, these groups direct incoming electrophiles to specific ortho and para positions.[3] The cumulative effect of three such groups means that multiple carbon atoms on the ring are highly activated, potentially leading to a mixture of constitutional isomers. Controlling the reaction to favor a single, desired isomer is essential for synthetic efficiency and simplifies purification processes.

Q2: What are the key factors that control regioselectivity in these reactions?

A: The regioselectivity of EAS on trimethoxybenzenes is governed by a combination of electronic and steric effects, along with reaction conditions.

  • Electronic Effects: The primary directing influence comes from the methoxy groups, which are strong activating, ortho, para-directors due to resonance.[4][5] The position of substitution is determined by the site(s) that receive the greatest electron-donating stabilization from the three methoxy groups.

  • Steric Hindrance: The physical bulk of the methoxy groups and the incoming electrophile can prevent attack at sterically congested positions, often favoring substitution at a less hindered site.[6][7] For example, a bulky electrophile is more likely to attack a para position than a crowded ortho position.

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of the catalyst and electrophile can be fine-tuned to favor one regioisomer over another.[8][9]

Q3: How do the different isomers (1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB) influence the position of substitution?

A: The substitution pattern is highly dependent on the starting isomer.

  • 1,3,5-Trimethoxybenzene (Phloroglucinol trimethyl ether): This is the most reactive isomer. The three methoxy groups work in concert to strongly activate the positions ortho to all of them (C2, C4, C6). Electrophilic substitution almost exclusively and rapidly occurs at these positions.[10]

  • 1,2,4-Trimethoxybenzene: The directing effects are more complex. The C5 position is ortho to two methoxy groups (at C4 and C6, if numbered sequentially) and para to one (at C1), making it the most electronically activated and common site for substitution.

  • 1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether): The C4 and C6 positions are the most activated, as they are para to one methoxy group and ortho to another. The C5 position is less favored. Steric hindrance from the adjacent methoxy groups can play a significant role in directing the electrophile.[11]

Q4: What specific role does steric hindrance play in directing substitution on TMBs?

A: Steric hindrance is a crucial secondary factor that fine-tunes regioselectivity, especially when electronic effects activate multiple positions similarly. A bulky electrophile (e.g., in Friedel-Crafts alkylation or acylation) will preferentially attack the most accessible activated position.[7] For instance, in 1,2,3-TMB, while positions 4 and 6 are electronically similar, an electrophile may favor one over the other if other bulky groups are present on the ring or the electrophile itself is large. This effect is often exploited to enhance the formation of a desired para isomer over an ortho one.[12]

Q5: How can reaction conditions be modified to favor a specific regioisomer?

A: Modifying reaction conditions is a key strategy for improving regioselectivity.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the reaction pathway with the lowest activation energy, which typically leads to the most stable intermediate.[8]

  • Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. For some reactions, like nitration, solvent effects can significantly alter the isomer distribution.[9]

  • Catalyst/Electrophile Choice: Using a milder Lewis acid or a less reactive electrophile can prevent unwanted side reactions and improve selectivity. For formylation, the Vilsmeier-Haack reagent is a weak electrophile that reacts selectively with highly activated rings like TMBs.[13][14] In halogenations, using N-halosuccinimides (e.g., NBS, NCS) can offer milder conditions and different selectivity compared to using Br₂ or Cl₂ with a strong Lewis acid.[15]

Troubleshooting Guides

Problem 1: The reaction yields the wrong regioisomer or a mixture of isomers.

  • Possible Cause: Misinterpretation of the combined directing effects of the methoxy groups, or unexpected dominance of steric factors.

  • Solution:

    • Re-evaluate Electronic Effects: Map the predicted electron density on the TMB isomer. The most nucleophilic position is the one most stabilized by the resonance donation from the -OCH₃ groups.

    • Consider Steric Hindrance: Assess the steric bulk of both the substrate and the electrophile. If the electronically favored position is sterically crowded, the reaction may proceed at a less hindered, second-most-activated site. Consider using a smaller electrophile if possible.

    • Adjust Temperature: Lower the reaction temperature. Kinetic control at lower temperatures often favors the formation of a single product.

Problem 2: The reaction is difficult to control, leading to polysubstitution.

  • Possible Cause: The high activation of the trimethoxybenzene ring makes it susceptible to multiple substitutions, especially with strong electrophiles or harsh conditions. This is particularly common with 1,3,5-TMB.

  • Solution:

    • Control Stoichiometry: Use the electrophile as the limiting reagent (e.g., 1.0 equivalent or slightly less) to minimize the chance of a second substitution.

    • Use Milder Reagents: Switch to a less reactive electrophile or a milder catalyst system. For example, use acetic anhydride with a mild Lewis acid for acylation instead of an acyl chloride with AlCl₃.

    • Lower the Temperature: Perform the reaction at 0 °C or below to reduce the overall reaction rate and disfavor a second substitution event.

Problem 3: Low yield of the desired product due to side reactions (e.g., oxidation).

  • Possible Cause: Highly activated aromatic rings like TMBs can be sensitive to oxidation, especially under strong acidic or nitrating conditions.

  • Solution:

    • De-gas Solvents: Ensure solvents are free of dissolved oxygen.

    • Use Milder Conditions: Avoid overly harsh reagents like fuming nitric acid or oleum if possible. For nitration, consider alternative nitrating agents that operate under neutral or buffered conditions.[16]

    • Protect the Reaction: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

Data Presentation

The choice of reaction conditions can significantly impact the distribution of products. The following tables provide representative data on how these factors influence regioselectivity.

Table 1: Influence of Steric Hindrance on the Bromination of 1,2,3-Trimethoxybenzene

Electrophile/CatalystTemperature (°C)Major Product (Position of Br)Minor Product(s)Rationale
Br₂ / FeBr₃254-bromo-1,2,3-TMB5-bromo-1,2,3-TMBElectronic effects strongly favor the 4-position (para to one -OCH₃, ortho to another).
N-Bromosuccinimide (NBS)04-bromo-1,2,3-TMBVery littleMilder conditions and a bulky reagent further enhance selectivity for the most activated and accessible position.

Table 2: Regioselectivity in the Vilsmeier-Haack Formylation of Trimethoxybenzene Isomers

SubstrateReagentProductRegioselectivityReference
1,3,5-TrimethoxybenzenePOCl₃ / DMF2,4,6-Trimethoxybenzaldehyde>99% at the 2-position[10]
1,2,4-TrimethoxybenzenePOCl₃ / DMF2,4,5-TrimethoxybenzaldehydeHigh selectivity at the 5-position[13][17]

Key Experimental Protocols

Protocol 1: Regioselective Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

This protocol describes the high-yield, highly regioselective synthesis of 2,4,6-trimethoxybenzaldehyde. The Vilsmeier reagent is a weak electrophile, ensuring monosubstitution on the highly activated ring.[18]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 1,3,5-trimethoxybenzene (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Then, neutralize the solution by slowly adding an aqueous solution of sodium hydroxide or sodium acetate until the pH is ~6-7.

  • Isolation: The product, 2,4,6-trimethoxybenzaldehyde, will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol/water.

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Directive Effects in Trimethoxybenzene Isomers

Caption: Cumulative electronic directing effects in the three isomers of trimethoxybenzene.

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor or Incorrect Regioselectivity check_electronics Are electronic effects correctly predicted? start->check_electronics check_sterics Is steric hindrance a major factor? check_electronics->check_sterics Yes solution_electronics Re-evaluate directing effects. Consult computational models. check_electronics->solution_electronics No check_conditions Are reaction conditions too harsh? check_sterics->check_conditions No solution_sterics Use a less bulky electrophile. Modify substrate if possible. check_sterics->solution_sterics Yes solution_conditions Lower temperature. Use milder catalyst/reagent. check_conditions->solution_conditions Yes end Improved Regioselectivity check_conditions->end No solution_electronics->end solution_sterics->end solution_conditions->end

Caption: A logical workflow for diagnosing and solving issues of poor regioselectivity.

Key Factors Influencing Regioselectivity

G cluster_substrate Substrate Factors cluster_reagents Reagent Factors cluster_conditions Condition Factors center Regioselectivity isomer TMB Isomer (1,3,5 vs 1,2,4 vs 1,2,3) center->isomer electrophile Electrophile (Size & Reactivity) center->electrophile temp Temperature center->temp electronics Electronic Effects (Resonance) sterics Steric Hindrance catalyst Catalyst (Lewis Acid Strength) solvent Solvent Polarity time Reaction Time

Caption: The interplay of substrate, reagent, and condition factors on regioselectivity.

References

troubleshooting low yield in Suzuki-Miyaura coupling with benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving benzonitriles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with a benzonitrile substrate?

Low yields in Suzuki-Miyaura couplings involving benzonitriles can stem from several factors, primarily related to the electron-withdrawing nature of the nitrile group. This can deactivate the aryl halide towards oxidative addition, the rate-determining step of the catalytic cycle. Furthermore, the nitrile group itself can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Other common issues include suboptimal reaction conditions, catalyst degradation, and the occurrence of side reactions.

Q2: My starting materials are being consumed, but the yield of the desired product is still low. What are the likely side reactions?

Several side reactions can compete with the desired cross-coupling, leading to low yields despite the consumption of starting materials. The most common include:

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This side reaction removes the boronic acid from the catalytic cycle and is often facilitated by aqueous basic conditions and elevated temperatures.

  • Hydrolysis of the Nitrile Group: Under basic or acidic conditions, the nitrile group on the benzonitrile can hydrolyze to a primary amide or a carboxylic acid. This can lead to a mixture of products and complicate purification.

Q3: How does the electron-withdrawing nitrile group on the aryl halide affect the reaction?

The electron-withdrawing nature of the nitrile group has a dual effect. On one hand, it can make the aryl halide more susceptible to oxidative addition by the palladium catalyst. However, it can also decrease the electron density of the palladium center in the resulting intermediate, potentially slowing down the subsequent transmetalation and reductive elimination steps. The nitrile group can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

Q4: Can the nitrile group on my benzonitrile substrate poison the palladium catalyst?

Yes, the nitrogen lone pair of the nitrile group can coordinate to the palladium center. This coordination can stabilize the catalyst in an inactive state or interfere with the desired catalytic cycle, leading to lower reaction rates and yields. The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the nitrile group to the palladium center.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species in situ.
Inappropriate Ligand For electron-deficient benzonitriles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1][2][3]
Incorrect Base The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize side reactions. Stronger bases like NaOH or KOH can promote hydrolysis of the nitrile group.[4][5][6]
Suboptimal Solvent Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are commonly used. The choice of solvent can influence reaction rate and selectivity.[7][8][9][10][11]
Low Reaction Temperature While higher temperatures can promote side reactions, insufficient heat may prevent the reaction from proceeding. A typical temperature range is 80-110 °C.
Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions:

ByproductCauseRecommended Action
Homocoupling Product Presence of oxygen and Pd(II) species.Thoroughly degas all solvents and reagents. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that efficiently generates Pd(0).
Protodeboronation Product Unstable boronic acid, prolonged reaction times, high temperatures, or strong aqueous base.Use the boronic acid as the limiting reagent, or use a more stable boronic ester (e.g., pinacol ester). Optimize reaction time and temperature. Consider using a milder base or anhydrous conditions.
Hydrolyzed Nitrile Presence of strong acid or base, and water.Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). Minimize the amount of water in the reaction or consider running the reaction under anhydrous conditions.
Dehalogenated Starting Material Presence of a hydride source (e.g., from solvent or base).Use high-purity, dry solvents. Screen different bases.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromobenzonitriles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromobenzonitrile, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl base_activation R'B(OH)₂ + Base -> [R'B(OH)₃]⁻ base_activation->transmetalation Activated Boronic Acid r_b_oh2 Ar'B(OH)₂ r_b_oh2->base_activation ar_x Ar-X (Benzonitrile) ar_x->oxidative_addition Aryl Halide product Ar-Ar' (Product) reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product C-C Bond Formation pd_diaryl->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion Low high_conversion High Conversion check_conversion->high_conversion High optimize_conditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature no_conversion->optimize_conditions analyze_byproducts Analyze Byproducts: - Homocoupling - Protodeboronation - Hydrolysis high_conversion->analyze_byproducts address_catalyst Address Catalyst Activity: - Use fresh catalyst - Screen different ligands/catalysts optimize_conditions->address_catalyst address_side_reactions Address Side Reactions: - Degas solvents - Use milder base - Anhydrous conditions analyze_byproducts->address_side_reactions

Caption: A logical workflow for diagnosing and addressing low yields.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromobenzonitriles with phenylboronic acid under various conditions, compiled from literature sources. Actual yields may vary depending on the specific substrates and experimental setup.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85General Protocol
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane10016~90[1]
3Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8024<50General Observation
4PdCl₂(dppf) (3)-K₂CO₃DMF/H₂O9012~75General Protocol
5Pd-NHC complex (0.2)-KOH2-propanol/H₂O820.5>95[12]

Disclaimer: This technical support guide is intended for informational purposes only. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Validation & Comparative

A Comparative Analysis of 2,3,4- vs. 3,4,5-Trimethoxybenzonitrile Reactivity for Pharmaceutical and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is paramount to the efficiency and success of a synthetic route. Substituted benzonitriles are a critical class of intermediates, and understanding the nuanced reactivity of positional isomers is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparative analysis of the reactivity of 2,3,4-trimethoxybenzonitrile and 3,4,5-trimethoxybenzonitrile, supported by foundational principles of organic chemistry and representative experimental data.

Theoretical Analysis of Reactivity

The reactivity of these two isomers is primarily dictated by the interplay of electronic and steric effects imparted by the three methoxy substituents on the benzonitrile core.

Electronic Effects: The methoxy group (-OCH₃) is a powerful electron-donating group (EDG) through resonance, a phenomenon where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[1] This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[2] Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect).[1] For methoxy groups, the resonance effect typically dominates, leading to an overall activation of the aromatic ring towards electrophilic aromatic substitution (EAS).[2]

  • 3,4,5-Trimethoxybenzonitrile: The methoxy groups are positioned symmetrically and do not sterically hinder each other or the nitrile group. The cumulative electron-donating resonance effect from the three methoxy groups significantly increases the electron density of the aromatic ring, making it highly activated for EAS reactions. The electron-rich nature of the ring also enhances the nucleophilicity of the nitrile nitrogen, potentially accelerating reactions involving its protonation or coordination to a Lewis acid.[3]

  • This compound: The presence of a methoxy group at the ortho-position (C2) relative to the nitrile group introduces significant steric hindrance.[4] This steric congestion can impede the approach of reagents to both the nitrile functional group and the adjacent ortho-position on the aromatic ring.[5] While the methoxy groups still activate the ring electronically, the "ortho effect" can lead to anomalous reactivity, sometimes twisting the nitrile group out of the plane of the ring and altering its electronic interaction.[6]

Steric Effects: Steric hindrance plays a crucial role in differentiating the reactivity of these two isomers.

  • 3,4,5-Trimethoxybenzonitrile: This isomer is relatively unhindered around the nitrile functional group, allowing for facile access by reagents.

  • This compound: The ortho-methoxy group presents a significant steric barrier.[4] This is expected to decrease the rate of reactions that involve direct attack on the nitrile carbon, such as hydrolysis or reduction, as the transition state would be sterically crowded.[4] Similarly, electrophilic attack at the C6 position, while electronically activated, would be sterically disfavored.

Data Presentation: Predicted Comparative Reactivity

The following table summarizes the predicted relative reactivity of the two isomers in key chemical transformations based on the analysis of their electronic and steric properties.

Reaction TypeThis compound3,4,5-TrimethoxybenzonitrileRationale
Electrophilic Aromatic Substitution (EAS) Less Reactive/SlowerMore Reactive/FasterThe symmetrical arrangement in the 3,4,5-isomer leads to strong, cooperative activation of the ring. The 2,3,4-isomer suffers from steric hindrance at the activated ortho-position (C6), potentially slowing the reaction rate.[4]
Nitrile Hydrolysis (Acid-Catalyzed) Less Reactive/SlowerMore Reactive/FasterThe ortho-methoxy group in the 2,3,4-isomer sterically hinders the approach of water or other nucleophiles to the nitrile carbon.[4] While EDGs can favor the initial protonation step in less concentrated acids, steric hindrance is likely the dominant factor.[3][7]
Nitrile Reduction (e.g., with Ni₂B) Less Reactive/SlowerMore Reactive/FasterSimilar to hydrolysis, the steric bulk around the nitrile group in the 2,3,4-isomer is expected to impede the approach of the reducing agent (e.g., hydride), leading to a slower reaction rate compared to the unhindered 3,4,5-isomer.[4]
Nucleophilic Aromatic Substitution (SNAr) Not ApplicableNot ApplicableFor SNAr to occur, the ring must be electron-deficient and possess a good leaving group, typically activated by strong electron-withdrawing groups in the ortho or para positions.[8][9][10] Both isomers are electron-rich due to the methoxy groups and are therefore not suitable substrates for this reaction.

Experimental Protocols

To empirically determine the relative reactivity, a parallel synthesis experiment can be conducted. The following protocol for the reduction of the nitrile group is a representative example.

Comparative Reduction of Trimethoxybenzonitrile Isomers using Nickel Boride

This protocol is adapted from a general method for the catalytic reduction of nitriles.[11]

Objective: To compare the reaction rate and yield of the reduction of this compound and 3,4,5-trimethoxybenzonitrile to their corresponding benzylamines.

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzonitrile

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) and 3,4,5-trimethoxybenzonitrile (1.0 mmol) in methanol (10 mL) respectively. To each flask, add (Boc)₂O (1.1 mmol).

  • Catalyst Preparation: In separate vials, dissolve NiCl₂·6H₂O (0.2 mmol) in methanol (2 mL).

  • Reaction Initiation: Add the NiCl₂ solution to each of the nitrile solutions. Cool the reaction mixtures to 0 °C in an ice bath.

  • Addition of Reducing Agent: To each flask, add sodium borohydride (4.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC and HPLC at regular time intervals (e.g., every 30 minutes). Quantify the disappearance of the starting material and the appearance of the product.

  • Workup: Once the reaction with 3,4,5-trimethoxybenzonitrile reaches completion (as determined by monitoring), quench both reactions by carefully adding water (10 mL). Filter the mixtures through a pad of celite to remove the black nickel boride precipitate.

  • Extraction: Concentrate the filtrates under reduced pressure to remove methanol. Partition the residues between EtOAc (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with EtOAc (2x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with saturated NaHCO₃ (15 mL) and brine (15 mL), dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude products by column chromatography on silica gel. Determine the yield of the Boc-protected benzylamine for each isomer and compare the reaction times.

Visualizations

molecular_structures cluster_234 This compound cluster_345 3,4,5-Trimethoxybenzonitrile node_234 node_234 node_345 node_345 workflow start Dissolve Isomers (2,3,4- vs 3,4,5-) in MeOH with (Boc)2O add_ni Add NiCl2 solution start->add_ni cool Cool to 0 °C add_ni->cool add_nabh4 Portion-wise addition of NaBH4 cool->add_nabh4 monitor Monitor reactions by TLC and HPLC add_nabh4->monitor workup Quench, filter, and extract monitor->workup purify Column Chromatography workup->purify analyze Compare yields and reaction times purify->analyze reactivity_factors cluster_234 2,3,4-Isomer cluster_345 3,4,5-Isomer ortho Ortho-Methoxy Group steric Steric Hindrance ortho->steric causes react_234 Decreased Reactivity at Nitrile Group steric->react_234 leads to symm Symmetrical Methoxy Groups edg Strong Electronic Donation symm->edg allows for react_345 Increased Ring Activation & Accessible Nitrile edg->react_345 leads to

References

HPLC Analysis for Purity Validation of 2,3,4-Trimethoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,3,4-Trimethoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol and presents a comparative analysis with alternative methods, supported by experimental data from analogous compounds.

Primary Purity Validation: The HPLC Method

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted benzonitriles.[1] It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.[1] A reversed-phase HPLC method is particularly well-suited for this compound, separating the compound from potential process-related impurities based on hydrophobicity.[2]

Experimental Protocol: HPLC Purity Determination

This protocol is adapted from established methods for structurally similar compounds, such as 2,4,5-trimethoxybenzaldehyde.[2]

Materials and Reagents:

  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade for sample preparation)

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[2]

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 40-80% B; 15-17 min: 80-40% B; 17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[2]

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.[2]

System Suitability:

To ensure the validity of the analytical results, perform a system suitability test before sample analysis by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Purity Calculation:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Methanol weigh_sample->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter Sample Solution (0.45 µm Syringe Filter) sonicate->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Workflow for HPLC Purity Validation of this compound.

Comparative Analysis of Purity Validation Methods

While HPLC is a powerful tool, it is essential to understand its performance relative to other common analytical techniques. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

ParameterHPLC-UVGC-MSqNMR
Specificity High (with appropriate column and mobile phase)Very High (separation plus mass fragmentation)High (structure-specific signals)
Sensitivity (LOD) ng/mL range[3]Low ng/mL to pg/mL range[3]µg/mL to mg/mL range
Precision (%RSD) <1%[3]<15%[3]<1%
Accuracy (% Recovery) >99%[3]Typically 80-120%[3]High (primary method)
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not needed[4]May be required for polar or non-volatile compounds[4]Not required
Throughput HighMedium to HighLow to Medium
Instrumentation Cost ModerateHighVery High

Discussion of Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS):

GC is an ideal methodology for volatile compounds.[4] For a compound like this compound, which has a moderate molecular weight, GC could be a viable alternative. The primary advantage of GC-MS is its high specificity, as the mass spectrometer provides structural information that can definitively identify impurities. However, a key limitation is the requirement for the analyte to be thermally stable and volatile. If the compound or its impurities are prone to degradation at the high temperatures of the GC inlet, HPLC would be the preferred method.[4]

Quantitative Nuclear Magnetic Resonance (qNMR):

qNMR is a powerful primary analytical method that can determine purity without the need for a reference standard of the compound itself. It provides a direct measurement of the analyte concentration relative to a certified internal standard. qNMR is highly accurate and precise, offering structural confirmation simultaneously with quantification. However, it generally has lower sensitivity compared to chromatographic techniques and requires a more significant initial investment in instrumentation. While HPLC provides excellent purity assessment, qNMR serves as a valuable orthogonal technique for confirmation and certification of reference standards.[1]

Conclusion

High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the routine purity validation of synthesized this compound. Its ability to analyze the compound in its native state without the need for derivatization offers a significant advantage.[1][4] While GC-MS can offer higher specificity for volatile and thermally stable impurities, and qNMR provides excellent precision as an orthogonal technique, HPLC delivers a superior combination of resolution, sensitivity, and accessibility for quality control in most research and development laboratories. The detailed protocol and comparative data presented in this guide support the use of HPLC as the primary method for ensuring the purity of this compound and similar aromatic compounds.

References

A Comparative Guide to the Synthesis of Trimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate synthetic route is critical for efficiency, yield, and scalability. This guide provides a detailed comparison of the primary synthesis routes for three key isomers of trimethoxybenzoic acid: 3,4,5-trimethoxybenzoic acid, 2,3,4-trimethoxybenzoic acid, and 2,4,5-trimethoxybenzoic acid.

At a Glance: Comparative Overview of Synthesis Routes

IsomerStarting MaterialKey StepsOverall YieldPurityKey AdvantagesKey Disadvantages
3,4,5-Trimethoxybenzoic Acid Gallic AcidMethylation~70%≥99%High yield, readily available starting material.[1][2]Use of toxic dimethyl sulfate.
2,3,4-Trimethoxybenzoic Acid Pyrogallic AcidEtherification, Bromination, Cyanation, Hydrolysis~38-47%High PurityUtilizes green chemical reagents like dimethyl carbonate.[3]Multi-step process with moderate overall yield.[3][4]
2,4,5-Trimethoxybenzoic Acid 1,2,4-TrimethoxybenzeneElectrophilic Substitution, OxidationModerateHigh PurityVersatile building block for complex molecules.[5]Multi-step transformation, specific yield data not readily available.

Synthesis of 3,4,5-Trimethoxybenzoic Acid

The most common and industrially relevant method for synthesizing 3,4,5-trimethoxybenzoic acid, also known as gallic acid trimethyl ether, starts from gallic acid.[1][2] This process involves the methylation of the three hydroxyl groups of gallic acid.

Reaction Pathway

G GallicAcid Gallic Acid TMBA_345 3,4,5-Trimethoxybenzoic Acid GallicAcid->TMBA_345 Methylation Reagents Dimethyl Sulfate, NaOH Reagents->GallicAcid

Caption: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid.

Experimental Protocol

A typical laboratory-scale synthesis involves the following steps[6]:

  • Dissolution: 1 mole of 3,4,5-trihydroxybenzoic acid (gallic acid) is rapidly stirred in a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, with 3.75 moles of 10% sodium hydroxide solution.

  • Methylation: With vigorous stirring, 3 moles of dimethyl sulfate are added at a rate that maintains the reaction temperature below 40°C, using water cooling as needed.

  • Completion and Quenching: To complete the reaction and destroy any unreacted dimethyl sulfate, the mixture is heated for 30 minutes on a boiling water bath.

  • Isolation and Purification: After cooling, the solid product is isolated by filtration, washed with water, and recrystallized from an ethanol/water mixture.

This method typically yields a white crystalline powder with a purity of ≥99%.[1][2]

Synthesis of 2,3,4-Trimethoxybenzoic Acid

A notable synthetic route for 2,3,4-trimethoxybenzoic acid begins with pyrogallic acid and proceeds through a multi-step process.[3][4] This pathway utilizes greener reagents like dimethyl carbonate.

Reaction Pathway

G PyrogallicAcid Pyrogallic Acid Trimethoxybenzene 1,2,3-Trimethoxybenzene PyrogallicAcid->Trimethoxybenzene Etherification (92% yield) BrominatedIntermediate 2,3,4-Trimethoxy bromobenzene Trimethoxybenzene->BrominatedIntermediate Bromination (92.2% yield) CyanatedIntermediate 2,3,4-Trimethoxy cyanobenzene BrominatedIntermediate->CyanatedIntermediate Cyanation (69.5% yield) TMBA_234 2,3,4-Trimethoxybenzoic Acid CyanatedIntermediate->TMBA_234 Hydrolysis (80% yield)

Caption: Multi-step synthesis of 2,3,4-Trimethoxybenzoic Acid.

Experimental Protocol

The synthesis involves the following key stages[3][4]:

  • Etherification: Pyrogallic acid reacts with dimethyl carbonate in the presence of an ionic liquid catalyst to yield 1,2,3-trimethoxybenzene.

  • Bromination: The resulting 1,2,3-trimethoxybenzene is converted to 2,3,4-trimethoxy bromobenzene using N-bromosuccinimide (NBS).

  • Cyanation: The brominated intermediate reacts with cuprous cyanide in DMF as a solvent to produce 2,3,4-trimethoxy cyanobenzene.

  • Hydrolysis: The final step involves the hydrolysis of the cyanobenzene derivative, followed by acidification to yield 2,3,4-trimethoxybenzoic acid.

The total yield for this route is reported to be around 38.2% to 47.2%.[3][4]

Synthesis of 2,4,5-Trimethoxybenzoic Acid

2,4,5-Trimethoxybenzoic acid, also known as asaronic acid, is a versatile building block in organic synthesis.[5][7] A common synthetic approach starts from 1,2,4-trimethoxybenzene.[5]

Reaction Pathway

G Trimethoxybenzene_124 1,2,4-Trimethoxybenzene Intermediate Functionalized Intermediate Trimethoxybenzene_124->Intermediate Electrophilic Substitution TMBA_245 2,4,5-Trimethoxybenzoic Acid Intermediate->TMBA_245 Oxidation

Caption: General synthesis of 2,4,5-Trimethoxybenzoic Acid.

Experimental Protocol

While specific, detailed experimental data with yields are less commonly published in readily accessible literature, the general methodology involves[5]:

  • Electrophilic Substitution: An electrophilic substitution reaction is performed on 1,2,4-trimethoxybenzene to introduce a functional group that can be subsequently oxidized to a carboxylic acid.

  • Oxidation: The introduced functional group is then oxidized to form the carboxylic acid moiety, yielding 2,4,5-trimethoxybenzoic acid.

This isomer is crucial for the synthesis of various pharmaceuticals and agrochemicals.[8][9]

Conclusion

The synthesis of trimethoxybenzoic acid isomers offers distinct pathways, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and tolerance for multi-step procedures and specific reagents. The methylation of gallic acid stands out for its high yield and simplicity for the 3,4,5-isomer. For the 2,3,4-isomer, the route from pyrogallic acid offers a greener alternative despite its multiple steps. The synthesis of the 2,4,5-isomer from 1,2,4-trimethoxybenzene provides a versatile route to a key synthetic building block. This comparative guide provides the foundational information for researchers to make informed decisions for their specific synthetic needs.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted benzonitriles, a class of compounds demonstrating significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. By objectively comparing the performance of different benzonitrile analogues and providing supporting experimental data, this document aims to facilitate the rational design of novel, potent, and selective therapeutic agents.

Diverse Biological Activities of Benzonitriles

Benzonitrile derivatives are a versatile scaffold in medicinal chemistry due to their unique electronic properties and synthetic accessibility.[1] The cyano group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, allowing for a wide range of structural modifications to modulate biological activity.[2] These compounds have been investigated for their efficacy as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents.[1][2]

Comparative Analysis of Anticancer Activity

A significant area of research for substituted benzonitriles is in oncology.[1][2][3] Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by targeting critical cellular processes like tubulin polymerization and key signaling pathways.[1]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50) of various substituted benzonitrile derivatives against different human cancer cell lines. The data highlights how substitutions on the benzonitrile ring influence cytotoxic potency.

Compound IDDerivative ClassSubstitution PatternTarget Cell LineIC50Reference
1g2a 2-Phenylacrylonitrile-HCT116 (Colon)5.9 nM[1][3]
BEL-7402 (Liver)7.8 nM[1][3]
2l Indole-Acrylonitrile-NCI-60 Panel (Mean)0.38 µM[3]
5 Benzotriazole-Acrylonitrile-HeLa (Cervical)Potent (nM range)[1][3]
2.1 Benzotriazole-acrylonitrile-VX2 (Carcinoma)3.80 ± 0.75 µM[1]
2.2 Benzotriazole-acrylonitrile-MGC (Stomach)3.72 ± 0.11 µM[1]
2.5 Benzotriazole-acrylonitrile-A549 (Lung)5.47 ± 1.11 µM[1]
MKN45 (Stomach)3.04 ± 0.02 µM[1]
2,4-Cl BFTU N-benzoyl-N'-phenylthiourea2,4-DichloroMCF-7 (Breast)0.31 mM[3]
4-chlorobenzonitrile Benzonitrile4-Chloro--[4]
2-chloroterephthalonitrile Terephthalonitrile2-Chloro--[4]
2-fluoroterephthalonitrile Terephthalonitrile2-Fluoro--[4]

Analysis of Structure-Activity Relationships:

The data reveals several key trends in the SAR of these compounds. For instance, the presence of a halogen at the meta position of the benzonitrile ring in some series has been shown to enhance antibacterial activity.[5] Conversely, electron-donating groups can lead to lower inhibitory effects.[5] In the context of anti-inflammatory activity, compounds like 4-chlorobenzonitrile, 2-chloroterephthalonitrile, and 2-fluoroterephthalonitrile have been identified as promising candidates for further investigation.[4] For non-nucleoside reverse transcriptase inhibitors of HIV-1, it has been observed that an amino group is preferred over a fluorine atom at a specific position to improve activity.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[1]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzonitrile derivatives and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.[1]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth.[1]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.[1]

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Molecular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

signaling_pathway benzonitrile Substituted Benzonitrile tubulin Tubulin Polymerization benzonitrile->tubulin microtubules Microtubule Dynamics Disruption tubulin->microtubules Inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of tubulin polymerization inhibition.

experimental_workflow start Start: Compound Library of Substituted Benzonitriles cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Benzonitrile Derivatives (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Identification of Lead Compounds sar_analysis->end

General experimental workflow for SAR studies.

Conclusion

The benzonitrile scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns in modulating the potency and selectivity of these compounds. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the rational design and development of next-generation therapeutics based on the benzonitrile core.

References

Performance Benchmark of 2,3,4-Trimethoxybenzaldehyde in Claisen-Schmidt Condensation for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the Claisen-Schmidt condensation stands as a fundamental tool for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones). These α,β-unsaturated ketones are not only pivotal intermediates in the biosynthesis of flavonoids but also a scaffold of significant interest due to their broad range of pharmacological activities. The choice of the starting aromatic aldehyde is a critical parameter that dictates the efficiency, yield, and ultimately the viability of the synthetic route. This guide provides an objective comparison of 2,3,4-Trimethoxybenzaldehyde's performance in the Claisen-Schmidt condensation against other substituted benzaldehydes, supported by experimental data and detailed methodologies.

Comparative Performance Analysis

The reactivity of a substituted benzaldehyde in the Claisen-Schmidt condensation is heavily influenced by the electronic nature of its substituents. Electron-donating groups, such as methoxy groups, generally increase the electron density on the carbonyl carbon, which can affect its electrophilicity. The position of these groups on the aromatic ring also plays a crucial role in the reaction's outcome.

While direct, side-by-side comparative data for the Claisen-Schmidt condensation of 2,3,4-Trimethoxybenzaldehyde with a simple ketone like acetophenone is not abundant in the surveyed literature, its performance can be contextualized by examining its reactivity with substituted acetophenones and comparing it with its isomers and other relevant benzaldehydes. The electron-donating nature of the methoxy groups is generally expected to enhance the reactivity of the aldehyde.[1]

Table 1: Performance of 2,3,4-Trimethoxybenzaldehyde and Alternatives in Claisen-Schmidt Condensation

Benzaldehyde DerivativeKetoneCatalyst / SolventReaction TimeYield (%)
2,3,4-Trimethoxybenzaldehyde Substituted AcetophenonesNaOH / EtOH--[1]
2,4,6-TrimethoxybenzaldehydeAcetophenone10% NaOH / 95% EtOH5 h68%[1]
2,4,4'-Trimethoxybenzaldehyde---88%[1]
2,2',4-Trimethoxybenzaldehyde---95%[1]
4-Methoxybenzaldehyde4-MethoxyacetophenoneNaOH-84%[1]
BenzaldehydeAcetophenoneNaOH / Ethanol24 h59%
4-Chlorobenzaldehyde2,4-Dihydroxyacetophenone50% KOH-96%
4-Nitrobenzaldehyde2,4-Dihydroxyacetophenone50% KOH-93%

Note: The table illustrates that while specific yield data for 2,3,4-Trimethoxybenzaldehyde with simple acetophenone is sparse, its isomers show good to excellent yields. The reactivity is highly dependent on the reaction partners and conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the Claisen-Schmidt condensation.

Protocol 1: General Procedure for Chalcone Synthesis

This protocol describes a standard base-catalyzed condensation reaction.[2][3]

Materials:

  • Substituted Benzaldehyde (e.g., 2,3,4-Trimethoxybenzaldehyde) (0.01 mol)

  • Substituted Acetophenone (0.01 mol)

  • Ethanol (Rectified Spirit, 10 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (10 mL)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (0.01 mol) and the substituted acetophenone (0.01 mol) in 10 mL of ethanol.

  • With vigorous stirring, add the 10% aqueous NaOH solution dropwise to the reaction mixture over a period of 30 minutes.

  • Maintain the reaction temperature between 20-25°C using a cold-water bath.

  • Continue stirring for the required duration (typically monitored by TLC) until the reaction is complete.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

A more environmentally friendly approach involves a solvent-free reaction.[4]

Materials:

  • Cycloalkanone (5.0 mmol)

  • Substituted Benzaldehyde (10.0 mmol)

  • Solid NaOH (20 mol%)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the cycloalkanone (5.0 mmol), substituted benzaldehyde (10.0 mmol), and solid NaOH (20 mol%).

  • Grind the mixture with a pestle at room temperature for approximately 5 minutes.

  • Pour the reaction mixture into 2N HCl.

  • Collect the solid product and purify by flash chromatography.

Visualizing the Workflow and Biological Relevance

To aid in the conceptualization of the experimental process and the potential applications of the resulting chalcones, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Claisen-Schmidt Condensation start Dissolve Aldehyde and Ketone in Ethanol add_base Add NaOH solution dropwise start->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react precipitate Pour into Crushed Ice and Acidify react->precipitate filter Filter and Wash the Product precipitate->filter purify Recrystallize from Ethanol filter->purify

Caption: A typical workflow for chalcone synthesis via Claisen-Schmidt condensation.

The trimethoxy-substituted chalcones are of particular interest to drug development professionals due to their potential to modulate key signaling pathways implicated in cancer.

G cluster_pathway Simplified Signaling Pathways Targeted by Trimethoxy Chalcones cluster_kras K-Ras Pathway cluster_p53 p53 Pathway chalcone Trimethoxy Chalcone kras Oncogenic K-Ras chalcone->kras inhibits p53 p53 activation chalcone->p53 activates pm Plasma Membrane Localization kras->pm required for activity proliferation Cell Proliferation pm->proliferation arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis

Caption: Trimethoxy chalcones can modulate oncogenic pathways like K-Ras and p53.

Chalcones bearing a trimethoxyphenyl group have been shown to selectively inhibit oncogenic K-Ras signaling by disrupting its localization to the plasma membrane.[5] Furthermore, some chalcone derivatives can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6] The Wnt/β-catenin and NF-κB signaling pathways are other reported targets for trimethoxy chalcones, highlighting their multi-target potential in cancer therapy.[7][8]

References

Dehydration of Amides to Nitriles: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of nitriles is a critical transformation in organic chemistry. Nitriles serve as versatile intermediates and are key structural motifs in many pharmaceuticals and agrochemicals. One of the most common methods for nitrile synthesis is the dehydration of primary amides. This guide provides an objective comparison of various catalytic systems for this transformation, supported by experimental data, to aid in the selection of the most suitable method for a given application.

The conversion of a primary amide to a nitrile involves the removal of a molecule of water. While classical methods often employ stoichiometric and harsh dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), modern organic synthesis has seen a shift towards milder and more selective catalytic methods.[1][2] These catalytic approaches offer significant advantages, including improved functional group tolerance, milder reaction conditions, and often higher yields.[1] This guide will compare the performance of several prominent catalytic systems, including those based on phosphorus reagents, palladium, and other transition metals.

Comparative Performance of Catalysts

The choice of catalyst for the dehydration of amides to nitriles depends on several factors, including the substrate's functional group compatibility, desired reaction conditions (temperature, time), and cost. The following table summarizes the performance of various catalytic systems for the conversion of a model substrate, benzamide, to benzonitrile, and highlights their broader substrate scope.

Catalyst SystemBase/AdditiveSolventTemp. (°C)TimeYield (%)Substrate Scope HighlightsReference(s)
P(NMe₂)₃Et₂NHCHCl₃Reflux6 h88Good for aromatic, aliphatic, and some heterocyclic amides.[3][3]
PCl₃Et₂NHCHCl₃Reflux40 min92Broad scope including α,β-unsaturated amides.[4][4]
P(OPh)₃DBUNeat (Microwave)1504 min91Rapid synthesis, suitable for high-throughput screening.[3][4][3][4]
Pd(OAc)₂SelectfluorDioxane8016 h96Tolerates a wide range of functional groups including alkenes and cyclopropanes.[5][6][5][6]
PdCl₂AgOAcCH₃CN8024 h96Effective for α,β,γ,δ-unsaturated and cinnamides.[7][7]
Ph₃PO (catalytic)(COCl)₂ / Et₃NCH₂Cl₂RT<10 min95-99Extremely rapid, catalytic Appel-type reaction.[8][8]

Experimental Workflow and Methodologies

The general experimental workflow for the catalytic dehydration of amides to nitriles is a relatively straightforward process. The key steps are outlined in the diagram below.

experimental_workflow General Experimental Workflow for Amide to Nitrile Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine amide, catalyst, and solvent in a reaction vessel add_base Add base/additive start->add_base heat Heat to specified temperature (if required) add_base->heat stir Stir for the designated reaction time heat->stir quench Quench the reaction stir->quench extract Extract with organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify finish Characterize the nitrile product purify->finish

Figure 1. A generalized workflow for the catalytic synthesis of nitriles from amides.

Detailed Experimental Protocols

Below are detailed experimental protocols for three of the compared catalytic systems.

Method 1: Phosphorus-Based Dehydration using PCl₃ [4]

To a solution of the primary amide (1.0 mmol) in chloroform (5 mL) is added diethylamine (3.0 mmol). The mixture is stirred at room temperature for 5 minutes, after which phosphorus trichloride (2.0 mmol) is added dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion (typically within 40 minutes), the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding nitrile.

Method 2: Palladium-Catalyzed Dehydration [5]

In a reaction vial, the primary amide (1.0 mmol), palladium(II) acetate (0.05 mmol), and Selectfluor (1.2 mmol) are combined. Dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure nitrile.

Method 3: Catalytic Appel-Type Dehydration [8]

To a solution of the primary amide (1.0 mmol) and triphenylphosphine oxide (0.01 mmol) in dichloromethane (5 mL) at room temperature is added triethylamine (2.5 mmol). Oxalyl chloride (1.2 mmol) is then added dropwise. The reaction is typically complete in less than 10 minutes and can be monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to provide the desired nitrile.

Concluding Remarks

The catalytic dehydration of primary amides is a powerful and versatile method for the synthesis of nitriles. The choice of catalyst can be tailored to the specific needs of the synthetic target. Phosphorus-based reagents offer rapid and high-yielding protocols, with the option of microwave irradiation for accelerated synthesis.[3][4] Palladium catalysis provides excellent functional group tolerance, making it suitable for complex molecules.[5][6] For extremely fast conversions at room temperature, the catalytic Appel-type dehydration is an outstanding option.[8] By considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing valuable nitrile-containing compounds.

References

A Senior Application Scientist's Guide to the Structural Validation of 2,3,4-Trimethoxybenzonitrile by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and known chemical entities is a cornerstone of scientific rigor. For professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth, experience-driven comparison of theoretical and experimental NMR data to validate the structure of 2,3,4-Trimethoxybenzonitrile, a key intermediate in various synthetic pathways.

This document eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a practicing analytical scientist. We will first dissect the target molecule to predict its spectral signature, then present a robust experimental protocol, and finally, correlate the predicted and observed data to achieve unequivocal structural validation.

Pillar 1: Theoretical Prediction & Mechanistic Rationale

Before stepping into the laboratory, a seasoned scientist first interrogates the molecule's structure to build a hypothesis of its expected NMR spectrum. This predictive analysis is crucial as it establishes a baseline for interpreting the experimental results.

The structure of this compound presents a distinct set of proton and carbon environments, each influenced by the electronic effects of its neighboring functional groups. The electron-withdrawing nature of the nitrile (-CN) group and the electron-donating character of the methoxy (-OCH₃) groups create a predictable pattern of shielding and deshielding across the aromatic ring.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the protons and carbons of this compound are systematically numbered.

Caption: Numbering scheme for this compound.

¹H NMR Spectrum: A Predictive Analysis

The proton NMR spectrum is anticipated to reveal five distinct signals: two from the aromatic protons and three from the methoxy groups.

  • Aromatic Protons (H5 and H6):

    • Chemical Shift: The aromatic region of a ¹H NMR spectrum typically appears between 6.5 and 8.0 ppm[1]. H5 is ortho to the C4-methoxy group and meta to the nitrile group. H6 is ortho to the nitrile group. The strong electron-withdrawing, anisotropic effect of the nitrile group is expected to deshield H6 significantly, pushing it downfield. Conversely, the electron-donating methoxy groups will shield the aromatic protons. We predict H6 to be downfield of H5.

    • Multiplicity: H5 and H6 are ortho to each other, meaning they will couple and split each other's signals. This will result in two doublets. The coupling constant (J) for ortho protons is typically in the range of 7-10 Hz[1][2].

    • Integration: Each signal will integrate to one proton.

  • Methoxy Protons (-OCH₃):

    • Chemical Shift: Protons on carbons attached to an oxygen atom generally resonate between 3.3 and 4.0 ppm[3]. We expect three distinct singlets, one for each methoxy group, as they are in chemically non-equivalent environments. The C4-methoxy group is flanked by a methoxy group and a proton, while the C2- and C3-methoxy groups are in more crowded environments, which can influence their chemical shifts.

    • Multiplicity: Since there are no adjacent protons, each methoxy signal will appear as a singlet.

    • Integration: Each singlet will integrate to three protons.

¹³C NMR Spectrum: A Predictive Analysis

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon environment[4]. For this compound, we expect to see ten distinct signals.

  • Aromatic Carbons (C1-C6):

    • Aromatic carbons typically resonate between 120-150 ppm[1].

    • C1 (ipso-carbon): Attached to the electron-withdrawing nitrile group, this carbon will be significantly shielded and appear at the lower end of the aromatic region, likely around 100-110 ppm.

    • C2, C3, C4: These carbons are attached to electron-donating methoxy groups, which deshield them. They are expected to appear at the higher end of the aromatic region, typically >140 ppm.

    • C5, C6: These protonated carbons will have their chemical shifts influenced by the substituents. C6, being adjacent to the nitrile group, is expected to be more deshielded than C5.

  • Nitrile Carbon (-CN):

    • The carbon of a nitrile group is characteristically found in the 115-125 ppm range.

  • Methoxy Carbons (-OCH₃):

    • The carbons of the methoxy groups are highly shielded and are expected to appear in the 55-65 ppm range. Due to their distinct chemical environments, three separate signals are anticipated.

Pillar 2: Experimental Protocol & Data Acquisition

The trustworthiness of analytical data is built upon a foundation of meticulous experimental practice. The following protocol outlines a self-validating system for acquiring high-quality NMR data.

Workflow for NMR-based Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) if not in solvent prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C{¹H} NMR spectrum acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate chemical shifts (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals & Pick peaks for both spectra proc3->proc4 val1 Compare experimental data with theoretical predictions proc4->val1 val2 Assign all signals to specific nuclei val1->val2 val3 Confirm structure or propose alternative val2->val3

References

A Researcher's Guide to the Formylation of Trimethoxybenzenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto an aromatic ring is a critical step in the synthesis of many valuable intermediates. Trimethoxybenzenes, with their electron-rich nature, are prime substrates for such electrophilic substitution reactions. This guide provides an objective comparison of the performance of various formylation methods for 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene, supported by experimental data to inform your synthetic strategy.

Performance Comparison of Formylation Methods

The choice of formylation method is dictated by factors such as the desired regioselectivity, yield, and the reaction conditions. The Vilsmeier-Haack, Rieche, Gattermann, and Duff reactions are the most common methods for the formylation of activated aromatic compounds like trimethoxybenzenes.[1] The following tables summarize the quantitative data for the formylation of different trimethoxybenzene isomers.

Formylation of 1,2,3-Trimethoxybenzene
MethodReagentsSolventTemperatureTimeYield (%)Product
Vilsmeier-Haack POCl₃, DMF-70-80 °C10 h73% (overall)2,3,4-Trimethoxybenzaldehyde
Formylation of 1,2,4-Trimethoxybenzene
MethodReagentsSolventTemperatureTimeYield (%)Product
Vilsmeier-Haack POCl₃, DMFDCM or DMF0 °C to RT-Effective Method2,4,5-Trimethoxybenzaldehyde
Duff Reaction (Ullmann's Method) Hexamethylenetetramine---~72%2,4,5-Trimethoxybenzaldehyde
Formylation of 1,3,5-Trimethoxybenzene
MethodReagentsSolventTemperatureTimeYield (%)Product
Rieche Dichloromethyl methyl ether, TiCl₄Dichloromethane0 °C45 min44%2,4,6-Trimethoxybenzaldehyde
Vilsmeier-Haack POCl₃, DMFDMF0 °C to RT--2,4,6-Trimethoxybenzaldehyde

In-Depth Look at Formylation Methodologies

The Vilsmeier-Haack Reaction
The Rieche Reaction

The Rieche reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[7] This method is particularly effective for highly activated aromatic rings. In the case of 1,3,5-trimethoxybenzene, the Rieche reaction yields 2,4,6-trimethoxybenzaldehyde, albeit with a moderate yield of 44%.[8]

The Gattermann Reaction

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9] A significant drawback is the high toxicity of HCN. A common modification, known as the Adams modification, generates HCN in situ from a cyanide salt, such as zinc cyanide, making it a safer alternative.[10] The Gattermann-Koch variant, which uses carbon monoxide and HCl, is generally not suitable for phenol ethers like trimethoxybenzenes.[9]

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[11][12] This reaction is typically used for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds.[11] An example using a modified Duff reaction on 1,2,4-trimethoxybenzene, referred to as "Ullmann's method," has been reported to yield approximately 72% of the corresponding aldehyde.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene[5]
  • Reaction Setup: In a suitable reaction vessel, 1,2,3-trimethoxybenzene is treated with a Vilsmeier-Haack reagent.

  • Reagent Preparation: The Vilsmeier-Haack reagent is prepared by mixing DMF and phosphorus oxychloride. The ratio of 1,2,3-trimethoxybenzene to DMF to phosphorus oxychloride is preferably 1:1:2 by weight.

  • Reaction Conditions: The reaction mixture is maintained at a temperature of 70-80 °C for 10 hours.

  • Work-up: After the reaction is complete, the mixture is hydrolyzed and the product is extracted with ethyl acetate.

  • Purification: The product is purified by distillation under reduced pressure, followed by crystallization from the effluent upon cooling.

Rieche Formylation of 1,3,5-Trimethoxybenzene[8]
  • Reaction Setup: To a solution of 1,3,5-trimethoxybenzene (533.5 mg, 3.17 mmol) in dichloromethane (10 mL), add titanium tetrachloride (760 μL, 6.93 mmol).

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (320 μL, 3.54 mmol) to the mixture.

  • Reaction: Stir the reaction mixture.

  • Purification: The resulting solid is purified by column chromatography on silica gel (DCM/hexane, 9:1) to yield 2,4,6-trimethoxybenzaldehyde (275.0 mg, 44%).

General Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene[6]
  • Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0°C). Allow the mixture to stir for a short period to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 1,2,4-trimethoxybenzene in an anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.

  • Hydrolysis: Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.

  • Work-up: Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: The crude product can be purified via column chromatography if necessary.

Reaction Workflows

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Trimethoxybenzene Trimethoxybenzene Trimethoxybenzene->Iminium_Salt Electrophilic Aromatic Substitution Hydrolysis Hydrolysis (Ice Water) Iminium_Salt->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Caption: General workflow for the Vilsmeier-Haack formylation.

Rieche_Formylation_Workflow Trimethoxybenzene Trimethoxybenzene in DCM Mixture Reaction Mixture Trimethoxybenzene->Mixture TiCl4 TiCl4 TiCl4->Mixture Formylation Formylation (0°C, 45 min) Mixture->Formylation Dichloromethyl_ether Dichloromethyl methyl ether Dichloromethyl_ether->Formylation Workup Aqueous Work-up & Purification Formylation->Workup Product Formylated Trimethoxybenzene Workup->Product

Caption: Workflow for the Rieche formylation.

Conclusion

The Vilsmeier-Haack reaction appears to be a robust and high-yielding method for the formylation of various trimethoxybenzene isomers. The Rieche reaction offers an alternative, particularly for 1,3,5-trimethoxybenzene, though with a lower reported yield. The Duff reaction also shows promise, especially for 1,2,4-trimethoxybenzene. The choice of method will ultimately depend on the specific isomer, desired yield, and available laboratory reagents and conditions. This guide provides a foundational dataset to aid in making an informed decision for your synthetic needs.

References

A Comprehensive Guide to Assessing the Stability of Trimethoxybenzonitrile Isomers: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the physical and chemical stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of robust and reliable product development. Trimethoxybenzonitrile, a key building block in the synthesis of various pharmaceuticals, exists in several isomeric forms, each with potentially distinct physicochemical properties.[1] Understanding the relative stability of these isomers is paramount for process optimization, formulation development, and ensuring the quality and shelf-life of the final drug product.

This guide provides an in-depth, technically-focused comparison of the methodologies used to assess the stability of four common trimethoxybenzonitrile isomers: 2,3,4-, 3,4,5-, 2,4,5-, and 2,4,6-trimethoxybenzonitrile. We will delve into the causality behind the selection of specific experimental techniques, provide detailed, field-proven protocols, and illustrate how computational chemistry can be a powerful predictive tool in this endeavor.

The Critical Role of Isomer Stability in Pharmaceutical Development

The spatial arrangement of the three methoxy groups on the benzonitrile scaffold can significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions. These factors, in turn, dictate crucial properties such as melting point, solubility, and, most importantly, thermal stability. An unstable isomer may be prone to degradation under the thermal stress of manufacturing processes or during long-term storage, leading to impurities and a potential loss of efficacy or the emergence of toxicity. Therefore, a thorough understanding and a reliable method for assessing isomer stability are not just academic exercises but critical components of quality control and regulatory compliance.

Experimental Assessment of Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for characterizing the thermal properties of pharmaceutical solids.[2][3] These techniques provide complementary information on the thermal stability and decomposition behavior of materials.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4] This technique is invaluable for determining melting points, identifying polymorphic transitions, and assessing thermal stability.[2][5] A sharp, high-temperature melting point is often indicative of a more stable crystal lattice.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified trimethoxybenzonitrile isomer into a clean, hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent sublimation of the sample at elevated temperatures.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the calibrated Differential Scanning Calorimeter.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 300°C) at a constant heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.[6]

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is essential for determining the onset temperature of thermal decomposition, which is a direct measure of a compound's thermal stability.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified trimethoxybenzonitrile isomer into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the calibrated Thermogravimetric Analyzer.

    • Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

TGA_Workflow Figure 1: TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis weigh Accurately weigh 5-10 mg of isomer pan Place in ceramic/platinum TGA pan weigh->pan load Load sample pan into calibrated TGA pan->load purge Purge with N2 at 20-50 mL/min load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp temperature to 600°C at 10°C/min equilibrate->ramp record Record mass vs. temperature ramp->record plot Plot mass % vs. temperature (TGA curve) record->plot derivative Calculate first derivative (DTG curve) plot->derivative determine Determine onset of decomposition (Tonset) derivative->determine

Caption: TGA Experimental Workflow.

Computational Assessment of Isomer Stability

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective method for predicting the relative stability of isomers.[9] DFT calculations can determine the ground-state electronic energy of a molecule, which is a direct indicator of its thermodynamic stability.[10][11]

Computational Protocol using Density Functional Theory (DFT)
  • Molecular Structure Generation:

    • Generate the 3D structures of the four trimethoxybenzonitrile isomers (2,3,4-, 3,4,5-, 2,4,5-, and 2,4,6-).

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each isomer using a suitable DFT functional and basis set, for example, B3LYP/6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]

    • Calculate the ground-state electronic energy for each optimized structure.

  • Relative Stability Calculation:

    • The isomer with the lowest ground-state electronic energy is predicted to be the most thermodynamically stable. The relative stabilities of the other isomers can be determined by comparing their energies to that of the most stable isomer.

DFT_Workflow Figure 2: DFT Workflow for Isomer Stability cluster_structure Structure Generation cluster_calculation DFT Calculation cluster_analysis Stability Analysis gen_234 2,3,4-isomer optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) gen_234->optimize gen_345 3,4,5-isomer gen_345->optimize gen_245 2,4,5-isomer gen_245->optimize gen_246 2,4,6-isomer gen_246->optimize energy Calculate Ground-State Electronic Energy optimize->energy compare Compare Energies energy->compare rank Rank Isomers by Stability compare->rank

Caption: DFT Workflow for Isomer Stability.

Interpreting the Data: A Comparative Analysis

  • Steric Effects: Isomers with adjacent methoxy groups (e.g., 2,3,4-trimethoxybenzonitrile) may experience greater steric strain, potentially leading to lower thermal stability compared to isomers where the methoxy groups are more spread out.

  • Electronic Effects: The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the nitrile group influence the overall electron density of the aromatic ring, which can impact stability.[14] Symmetrical substitution patterns, as seen in 3,4,5- and 2,4,6-trimethoxybenzonitrile, can lead to more stable crystal packing and, consequently, higher melting points and decomposition temperatures.

The following tables present a hypothetical but plausible comparison of the expected data from the experimental and computational analyses.

Table 1: Physical and Thermal Properties of Trimethoxybenzonitrile Isomers

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)
This compound43020-38-8Not readily availableNot readily available
3,4,5-Trimethoxybenzonitrile1885-35-491-94180-185 (at 10 mmHg)
2,4,5-Trimethoxybenzonitrile14894-77-0Not readily availableNot readily available
2,4,6-Trimethoxybenzonitrile2571-54-2139.5-145.5Not readily available

Table 2: Hypothetical Comparative Stability Data

IsomerPredicted Relative Stability (DFT)Expected DSC Melting Peak (°C)Expected TGA Onset of Decomposition (°C)
This compoundLeast StableLowerLower
3,4,5-TrimethoxybenzonitrileMore StableHighHigh
2,4,5-TrimethoxybenzonitrileModerately StableIntermediateIntermediate
2,4,6-TrimethoxybenzonitrileMost StableHighestHighest

Conclusion

A comprehensive assessment of the stability of trimethoxybenzonitrile isomers requires a multi-faceted approach that integrates experimental thermal analysis with computational modeling. The detailed DSC, TGA, and DFT protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the stability of these critical pharmaceutical intermediates. By understanding the interplay of steric and electronic effects on the stability of these isomers, drug development professionals can make more informed decisions regarding process development, formulation, and storage, ultimately leading to safer and more effective medicines.

References

A Comparative Analysis of the Biological Activities of Trimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a diverse range of biologically active compounds. Its presence often imparts significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the biological performance of various TMP derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key biological assays are provided to ensure reproducibility and facilitate further research.

Anticancer Activity

Trimethoxyphenyl derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Other derivatives have been shown to target specific signaling pathways, such as the K-Ras pathway.

Comparative Efficacy of Anticancer Trimethoxyphenyl Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative trimethoxyphenyl derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcones (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)Prostate (22Rv1)<0.05[1]
4'-nitro-3,4,5-trimethoxyphenyl derivativePancreatic, LungSignificant Inhibition[2]
Chalcone-imidazolium salt (7f)Leukemia (HL-60)0.8[3][4]
Chalcone-imidazolium salt (7f)Breast (MCF-7)1.0[3][4]
Chalcone-imidazolium salt (7f)Colon (SW-480)1.5[3][4]
Pyridine Derivatives Compound VIColorectal (HCT-116)4.83
Compound VIHepatocellular (HepG-2)3.25
Compound VIBreast (MCF-7)6.11
Thiazole Derivatives Compound A3COX-2 Inhibition~25[5][6]

Antimicrobial Activity

Several trimethoxyphenyl derivatives, particularly Schiff bases and benzoxazoles, have exhibited promising activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Efficacy of Antimicrobial Trimethoxyphenyl Derivatives

The table below presents the MIC values of selected trimethoxyphenyl derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial activity.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Benzoxazoles Compound IIIa-IIIeStaphylococcus aureus15.6 - 500[7]
Compound IIIa-IIIeBacillus subtilis15.6 - 500[7]
Compound IIIa-IIIeEscherichia coli15.6 - 500[7]
Compound IIIa-IIIePseudomonas aeruginosa15.6 - 500[7]
Compound IIIa-IIIeCandida albicans15.6 - 500[7]
Compound IIIa-IIIeAspergillus niger15.6 - 500[7]
Schiff Bases Benzaldehyde derivative (PC1)Escherichia coli62.5[8][9]
Cinnamaldehyde derivative (PC4)Escherichia coli62.5[8][9]
Anisaldehyde derivative (PC2)Escherichia coli250[8][9]
Triazolones Compounds 2c, 2d, 2fCandida albicans156[10]
Compounds 2a, 2b, 2eCandida albicans312[10]

Anti-inflammatory Activity

The anti-inflammatory properties of trimethoxyphenyl derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.

Comparative Efficacy of Anti-inflammatory Trimethoxyphenyl Derivatives

This table summarizes the in vitro COX-2 inhibitory activity of a series of 2-(trimethoxyphenyl)-thiazole derivatives.

DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
A2 23.2626.881.16[5]
A3 25.42234.79.24[5]
A6 28.8734.531.20[5]
A8 27.5431.221.13[5]
Meloxicam (Reference) 12.50137.811.03[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the trimethoxyphenyl derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare serial two-fold dilutions of the trimethoxyphenyl derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to assess the acute anti-inflammatory activity of a compound.

  • Animal Grouping: Divide rats or mice into groups, including a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the trimethoxyphenyl derivative.

  • Compound Administration: Administer the test compounds and control substances orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence- or turbidity-enhancing buffer.

  • Compound Addition: Add the trimethoxyphenyl derivative at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of trimethoxyphenyl derivatives are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Inhibition_of_Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Tubulin Dimers Depolymerization G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Trimethoxyphenyl Derivatives Trimethoxyphenyl Derivatives Trimethoxyphenyl Derivatives->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of Tubulin Polymerization by Trimethoxyphenyl Derivatives.

K_Ras_Signaling_Pathway_Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) SOS SOS K-Ras (GDP) K-Ras (GDP) SOS->K-Ras (GDP) Activates K-Ras (GTP) K-Ras (GTP) K-Ras (GDP)->K-Ras (GTP) RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway K-Ras (GTP)->RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway K-Ras (GTP)->PI3K-AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT Pathway->Cell Proliferation & Survival Trimethoxyphenyl Chalcones Trimethoxyphenyl Chalcones Trimethoxyphenyl Chalcones->K-Ras (GTP) Inhibits Signaling RTK->SOS

Caption: Inhibition of the K-Ras Signaling Pathway by Trimethoxyphenyl Chalcones.

Experimental_Workflow_for_Anticancer_Activity Start Start Synthesize Trimethoxyphenyl Derivatives Synthesize Trimethoxyphenyl Derivatives Start->Synthesize Trimethoxyphenyl Derivatives In vitro Cytotoxicity Screening (MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Synthesize Trimethoxyphenyl Derivatives->In vitro Cytotoxicity Screening (MTT Assay) Determine IC50 Values Determine IC50 Values In vitro Cytotoxicity Screening (MTT Assay)->Determine IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays In vivo Efficacy Studies (Xenograft Models) In vivo Efficacy Studies (Xenograft Models) Mechanism of Action Studies->In vivo Efficacy Studies (Xenograft Models) Lead Compound Identification Lead Compound Identification In vivo Efficacy Studies (Xenograft Models)->Lead Compound Identification

Caption: Experimental Workflow for Evaluating Anticancer Activity.

References

Safety Operating Guide

Navigating the Disposal of 2,3,4-Trimethoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, procedural framework for the proper disposal of 2,3,4-Trimethoxybenzonitrile, treating it as a hazardous chemical waste stream.

Prior to commencing any disposal activities, it is imperative to don the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to mitigate the risk of inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic approach encompassing segregation, containment, labeling, and transfer to a designated hazardous waste management service.

Step 1: Waste Segregation

The initial and most critical step is the immediate segregation of this compound waste at its point of generation.[1] This includes any unused or expired product, materials contaminated with the compound (such as pipette tips, weighing paper, and gloves), and any solutions containing it.

  • Solid Waste: All solid materials contaminated with this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a separate, compatible liquid hazardous waste container.[1] It is crucial to avoid mixing this waste with other incompatible chemical waste streams.[1][2]

Step 2: Container Selection and Management

Proper containment is essential for safe storage and disposal.

  • Select waste containers that are chemically compatible with this compound and any associated solvents.[1][3][4] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

  • Ensure containers are in good condition, free from leaks or cracks, and have a secure, tight-fitting cap.[1][2][4] Containers should remain closed except when actively adding waste.[2][4]

  • The size of the container should be appropriate for the amount of waste generated to minimize disposal costs, as these are often associated with the container size rather than the volume of waste inside.[5] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]

Step 3: Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and vital for safety. The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department, must include:

  • The full, unabbreviated chemical name: "this compound".[3] For mixtures, every chemical component must be listed.[3]

  • The quantity or concentration of the waste.

  • The date of waste generation.[3]

  • The physical state of the waste (solid or liquid).

  • The specific hazards associated with the chemical. While a specific Safety Data Sheet (SDS) for this compound was not identified, related benzonitrile compounds are listed as toxic if swallowed, and causing skin and serious eye irritation.[6]

  • The name and contact information of the principal investigator or responsible party.[3]

  • The location where the waste was generated (e.g., building and room number).[3]

Step 4: Storage and Transfer

Store the labeled hazardous waste container in a designated, secure area within the laboratory, away from general laboratory traffic. It is best practice to store flammable wastes in a fire-rated cabinet and to use secondary containment bins to segregate incompatible waste streams, such as acids from bases.[2]

Do not dispose of this compound down the drain or in regular trash.[3][7] Chemical waste must be disposed of through your institution's designated hazardous waste program, often managed by the EHS department.[3][8] Contact your EHS office to schedule a pickup of the waste.

Quantitative Disposal Guidance

ParameterGuidelineSource
Container Filling Do not fill liquid waste containers beyond 75% capacity.[5]
Sink Disposal (General) Generally prohibited for hazardous chemicals.[3][7]
Trash Disposal (General) Prohibited for hazardous chemicals.[3][4][7]
Empty Containers Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste. After rinsing, the container may be disposed of as regular trash after defacing the label.[4][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for a laboratory chemical like this compound.

G start Start: Chemical Waste Generated consult_sds Consult SDS and Institutional Guidelines start->consult_sds is_hazardous Is the waste hazardous? treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes / Unknown non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No consult_sds->is_hazardous segregate Segregate Waste (Solid/Liquid) treat_as_hazardous->segregate container Select & Manage Compatible Container segregate->container label Label with 'Hazardous Waste' Tag container->label store Store Safely in Designated Area label->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end trash_sewer Dispose in Regular Trash or Sewer (with EHS permission) non_hazardous->trash_sewer trash_sewer->end

References

Essential Safety and Logistical Information for Handling 2,3,4-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,4-Trimethoxybenzonitrile (CAS No. 57547-50-3) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzonitrile and aromatic compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Hazard Assessment

Based on data from analogous compounds, this compound should be handled as a substance that is potentially toxic if swallowed, and may cause skin and eye irritation. It is a stable, off-white solid, likely in powder or crystalline form.

Key Assumed Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.

  • Skin Irritation: May cause irritation upon direct contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are suitable for splash protection. For prolonged or immersive contact, consider thicker gloves or double-gloving. Always inspect gloves for signs of degradation or puncture before use and change them immediately after contamination.
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved RespiratorA respirator is recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust.

  • Weighing: To minimize aerosolization, weigh the compound in a fume hood or on a balance with a draft shield. Use dedicated spatulas and weigh boats.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

3. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid generating dust. Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety. All waste must be treated as hazardous chemical waste.[5]

1. Waste Segregation:

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and local regulations.

Safe_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal start Start: Receive Chemical verify_sds Verify SDS Information (or use analogous data) start->verify_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) verify_sds->don_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) don_ppe->prepare_workspace weigh_transfer Weighing and Transfer (in Fume Hood) prepare_workspace->weigh_transfer experiment Perform Experiment weigh_transfer->experiment spill_exposure Spill or Exposure Occurs weigh_transfer->spill_exposure decontaminate Decontaminate Workspace experiment->decontaminate segregate_waste Segregate Waste (Solid & Liquid) experiment->segregate_waste experiment->spill_exposure doff_ppe Doff PPE Correctly decontaminate->doff_ppe label_waste Label Hazardous Waste segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose emergency_response Initiate Emergency Response (First Aid, Spill Cleanup) spill_exposure->emergency_response emergency_response->decontaminate emergency_response->dispose

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.